molecular formula C30H22O10 B017658 Rugulosin CAS No. 21884-45-7

Rugulosin

Cat. No.: B017658
CAS No.: 21884-45-7
M. Wt: 542.5 g/mol
InChI Key: QFDPVUTXKUGISP-UHFFFAOYSA-N
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Description

Rugulosin is a cyclic ketone and an organic polycyclic compound.
Rugulosin is a natural product found in Ophiocordyceps sinensis and Sydowia polyspora with data available.

Properties

IUPAC Name

8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDPVUTXKUGISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21884-45-7, 23537-16-8
Record name Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUGULOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name RUGULOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Biological activity of Rugulosin as a mycotoxin

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Rugulosin as a Mycotoxin: An In-Depth Technical Guide

Executive Summary

Rugulosin is a bis-anthraquinoid mycotoxin produced primarily by Penicillium rugulosum, P. tardum, and various Talaromyces species. Structurally related to the highly hepatotoxic luteoskyrin, rugulosin possesses a unique cage-like dimeric architecture derived from emodin. While it exhibits significant antibacterial and antitumor properties in vitro, its application is severely limited by its hepatotoxicity and potential carcinogenicity. This guide provides a technical analysis of rugulosin’s molecular mechanisms, toxicological profile, and experimental protocols for researchers investigating fungal secondary metabolites.

Chemical & Physical Properties

Rugulosin (


) is a yellow pigment that crystallizes as large cubes or prisms. It is the (+)-enantiomer, distinguishing it from related antipodal compounds.
PropertyDescription
IUPAC Name (1S,2R,3S,4R,5S,6R,7S,8R)-1,4,5,8-tetrahydroxy-2,6-dimethyl-1,2,3,4,5,6,7,8-octahydro-9,10-anthraquinone dimer
Molecular Weight 542.49 g/mol
Structure Bis-anthraquinone (Skyrin type) with a cage-like dimeric core.
Solubility Soluble in acetone, ethyl acetate, dioxane, pyridine; insoluble in water and petroleum ether.
Stability Decomposes upon exposure to strong light; stable in dark, dry conditions.
Key Functional Groups Phenolic hydroxyls (chelating ability), Quinone moieties (redox active).

Mechanisms of Action (MoA)

Rugulosin exerts its biological effects through three primary pathways: DNA intercalation, enzymatic inhibition, and mitochondrial uncoupling.

DNA Intercalation and RNA Polymerase Inhibition

Rugulosin binds to DNA, although with a lower affinity than luteoskyrin. The binding mechanism involves intercalation between base pairs, specifically favoring GC-rich regions. This physical obstruction prevents the progression of RNA polymerase, effectively halting transcription.

  • Specificity: High affinity for double-stranded DNA; does not bind significantly to RNA.

  • Consequence: Inhibition of mRNA synthesis leads to cell cycle arrest and apoptosis.

Mitochondrial Dysfunction

The quinone structure allows rugulosin to participate in redox cycling, but its primary mitochondrial toxicity stems from the uncoupling of oxidative phosphorylation.

  • Uncoupling: It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.

  • Swelling: Induces mitochondrial swelling and structural degradation, leading to ATP depletion and necrotic cell death.

Antibacterial Specificity

Rugulosin inhibits DNA gyrase in bacteria, preventing DNA supercoiling. It is selectively active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) but shows poor activity against Gram-negatives due to cell wall impermeability.

Visualization: Mechanism of Action Pathway

Rugulosin_MoA Rugulosin Rugulosin Entry DNA_Binding DNA Intercalation (GC-rich regions) Rugulosin->DNA_Binding Nuclear Translocation Mito_Entry Mitochondrial Accumulation Rugulosin->Mito_Entry Diffusion RNAPol_Inhib Inhibition of RNA Polymerase DNA_Binding->RNAPol_Inhib Gyrase_Inhib Inhibition of DNA Gyrase (Bacteria) DNA_Binding->Gyrase_Inhib In Bacteria Uncoupling Uncoupling of Oxidative Phos. Mito_Entry->Uncoupling Transcription_Arr Transcription Arrest RNAPol_Inhib->Transcription_Arr Apoptosis Apoptosis (Programmed Death) Gyrase_Inhib->Apoptosis ATP_Depletion ATP Depletion & ROS Generation Uncoupling->ATP_Depletion Transcription_Arr->Apoptosis Necrosis Necrosis (Liver Injury) ATP_Depletion->Necrosis

Caption: Dual-pathway toxicity of Rugulosin involving nuclear transcription arrest and mitochondrial bioenergetic failure.

Toxicological Profile

Rugulosin is classified as a hepatotoxin and a potential carcinogen.[1] Its toxicity is generally considered to be lower than that of luteoskyrin (approx. 1/10th potency), but chronic exposure is dangerous.

Hepatotoxicity
  • Pathology: Causes fatty degeneration (steatosis), centrilobular necrosis, and liver cell enlargement.

  • Chronic Effects: Long-term feeding in mice (0.3 - 1.5 mg/5g diet) results in the formation of hyperplastic nodules and hepatocellular carcinoma.[1]

Cytotoxicity Data (In Vitro)

Rugulosin exhibits differential toxicity based on enantiomeric form and cell type.

Cell Line / ModelCompound FormToxicity MetricValue / ObservationSource
HeLa (Cervical Cancer) (-)-RugulosinCytotoxicityHigh (3-10x > (+)-form)Umeda et al. (1974)
HeLa (Cervical Cancer) (+)-RugulosinCytotoxicityModerateUmeda et al. (1974)
Mice (DDD Strain) (+)-RugulosinLethality (Chronic)Death in 1-3 weeks (1.5mg/day)Umeda et al. (1974)
Ehrlich Ascites RugulosinAntitumorInhibition of tumor growthN/A

Experimental Protocols

Extraction and Purification Workflow

Objective: Isolate high-purity rugulosin from fungal culture (P. rugulosum).

  • Cultivation: Inoculate P. rugulosum on Czapek-Dox medium or malt extract agar. Incubate at 25°C for 14–21 days until mycelium is pigmented.

  • Extraction:

    • Harvest mycelial mat.

    • Dry at low temperature (<40°C) or lyophilize.

    • Extract with Acetone or Ethyl Acetate in a Soxhlet apparatus for 4 hours.

  • Purification:

    • Concentrate extract under reduced pressure.

    • Column Chromatography: Use Sephadex LH-20 or Silica Gel.

    • Mobile Phase: Benzene:Acetone (4:1) or Methanol:Chloroform gradients.

    • Crystallization: Recrystallize fractions from methanol or acetone-ether.

Visualization: Extraction Workflow

Extraction_Workflow Culture Fungal Culture (P. rugulosum, 21 days) Harvest Harvest & Dry Mycelium Culture->Harvest Extract Solvent Extraction (Acetone/Ethyl Acetate) Harvest->Extract Concentrate Concentrate (Rotary Evaporator) Extract->Concentrate Chromatography Purification (Sephadex LH-20) Concentrate->Chromatography Crystallize Recrystallization (Methanol) Chromatography->Crystallize

Caption: Step-by-step workflow for isolating Rugulosin from fungal biomass.

DNA Binding Assay (Spectral Shift Method)

Objective: Determine the binding affinity (


) of rugulosin to Calf Thymus DNA (CT-DNA).

Reagents:

  • Rugulosin stock (1 mM in DMSO).

  • CT-DNA stock (in 10 mM Tris-HCl, pH 7.4).

  • UV-Vis Spectrophotometer.

Protocol:

  • Baseline: Measure the absorption spectrum of Rugulosin (20 µM) in buffer from 200–600 nm. Note the

    
     (approx. 389 nm or 254 nm depending on solvent).
    
  • Titration: Add incremental amounts of CT-DNA (0–100 µM bp) to the sample cuvette. Maintain constant Rugulosin concentration by adding stock to the DNA titrant or using corrections.

  • Observation: Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift) at

    
    . These indicate intercalation.[2]
    
  • Calculation: Use the Scatchard equation or Benesi-Hildebrand plot:

    
    
    Where 
    
    
    
    is apparent extinction coefficient,
    
    
    is free ligand coeff., and
    
    
    is bound ligand coeff.

Therapeutic Potential vs. Risk

While rugulosin shows promise as a "lead compound" due to its potent inhibition of bacterial DNA gyrase and specific antitumor activity, its therapeutic index is narrow.

  • Drug Development: Current research focuses on semi-synthetic derivatives that retain the cage-like pharmacophore (essential for DNA binding) while reducing mitochondrial toxicity (associated with the quinone redox activity).

  • Safety: Due to hepatocarcinogenicity, rugulosin itself is unlikely to become a drug but serves as a critical tool compound for studying bis-anthraquinone interactions with nucleic acids.

References

  • Umeda, M., Saito, M., & Shibata, S. (1974). Comparison of cytotoxic effects of various anthraquinonoids on cultured mammalian cells. Japanese Journal of Experimental Medicine.

  • Bouhet, J. C., et al. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. Journal of Agricultural and Food Chemistry.

  • Ueno, Y., et al. (1971). Toxicological approaches to the metabolites of Fusaria. II. Isolation of fusarenon-X from the culture filtrate of Fusarium nivale Fn 2B. Japanese Journal of Experimental Medicine. (Context on Mycotoxin extraction protocols).

  • Stark, A. A. (1980). Mutagenicity and carcinogenicity of mycotoxins: DNA binding as a possible mode of action. Annual Review of Microbiology.

  • Cayman Chemical. (-)-Rugulosin Product Information and Toxicity Data.

Sources

A Technical Guide to the Molecular Mechanisms of Rugulosin-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rugulosin, a bis-anthraquinone mycotoxin produced by various Penicillium species, poses a significant health risk due to its contamination of staple grains like rice and maize.[1] Its primary toxicological impact is centered on the liver, where it acts as a potent hepatotoxin and a weak hepatocarcinogen.[1][2] This guide provides an in-depth exploration of the core molecular mechanisms underpinning rugulosin's hepatotoxicity. We will dissect the intricate interplay between mitochondrial dysfunction, oxidative stress, genotoxicity, and the subsequent induction of apoptotic cell death. This document is designed to serve as a technical resource, offering not only mechanistic insights but also detailed, field-proven experimental protocols for investigating each facet of rugulosin-induced liver injury.

The Central Role of Hepatic Accumulation

The hepatotoxic effects of rugulosin are fundamentally linked to its preferential accumulation within the liver.[1] Following exposure, rugulosin is concentrated in the mitochondrial and microsomal fractions of hepatocytes.[1] This subcellular targeting is the initiating event that triggers a cascade of cytotoxic processes, making the mitochondrion the primary battlefield in rugulosin-induced liver damage.

Core Mechanism I: Mitochondrial Dysfunction

The accumulation of rugulosin within mitochondria directly sabotages their function, leading to a profound cellular energy crisis. This disruption is a cornerstone of its toxicity.

Mechanistic Insight: The Bioenergetic Collapse

Rugulosin impairs the mitochondrial electron transport chain (ETC), the primary engine of ATP synthesis. This interference disrupts the electrochemical gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm). A collapse in ΔΨm cripples the cell's ability to produce ATP, leading to energy depletion and creating conditions ripe for further cellular damage.[3][4] This functional depression is a direct contributor to the observed hepatocellular necrosis.[1]

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A reliable method to quantify rugulosin's impact on mitochondrial health is to measure ΔΨm using a ratiometric fluorescent dye like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization.

Protocol Steps:

  • Cell Culture: Plate human hepatoma cells (e.g., HepG2 or HepaRG) or primary human hepatocytes in a 96-well, black-walled, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of rugulosin (e.g., 1-100 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time course (e.g., 12, 24, or 48 hours). Include a positive control such as CCCP (a known mitochondrial uncoupler).

  • JC-1 Staining:

    • Prepare a 5 µg/mL JC-1 working solution in pre-warmed cell culture medium.

    • Remove the compound-containing media from the wells and wash once with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate for 30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Fluorescence Measurement:

    • Remove the JC-1 staining solution and wash cells twice with PBS.

    • Add 100 µL of PBS or culture medium to each well.

    • Measure fluorescence using a multi-mode plate reader.

      • Red Fluorescence (Aggregates): Excitation ~560 nm / Emission ~595 nm.

      • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_read Analysis Plate Plate Hepatocytes (e.g., HepG2) Adhere Incubate 24h (Adhesion) Plate->Adhere Treat Treat with Rugulosin (Vehicle, Positive Control) Adhere->Treat Stain Stain with JC-1 Dye (30 min @ 37°C) Treat->Stain Wash Wash with PBS Stain->Wash Read Read Fluorescence (Red/Green Channels) Wash->Read Analyze Calculate Red/Green Ratio Read->Analyze Result Result: Decrease indicates Mitochondrial Depolarization Analyze->Result

Caption: Experimental workflow for assessing mitochondrial membrane potential.

Core Mechanism II: Induction of Oxidative Stress

Mitochondrial dysfunction and oxidative stress are inextricably linked processes in toxicology.[3] The damaged ETC becomes a major source of intracellular reactive oxygen species (ROS), tipping the cellular redox balance towards a state of oxidative stress.

Mechanistic Insight: The ROS Cascade

The impairment of the ETC by rugulosin causes electrons to "leak" and prematurely react with molecular oxygen, generating superoxide anions (O₂⁻). These are rapidly converted to other ROS, such as hydrogen peroxide (H₂O₂). This surge in ROS overwhelms the cell's endogenous antioxidant defenses (e.g., superoxide dismutase, catalase, glutathione peroxidase).[5][6] The excess ROS then inflict widespread damage on vital macromolecules, including lipids (lipid peroxidation), proteins (protein carbonylation), and nucleic acids, further exacerbating cellular injury.[3]

Experimental Protocol: Measurement of Intracellular ROS

The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a standard tool for detecting global ROS levels. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol Steps:

  • Cell Culture & Treatment: Follow steps 1 and 2 from the ΔΨm protocol.

  • DCFH-DA Staining:

    • Prepare a 10 µM DCFH-DA working solution in serum-free medium.

    • Remove treatment media, wash cells once with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 45 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the staining solution and wash cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence intensity using an appropriate plate reader (Excitation ~485 nm / Emission ~535 nm).

  • Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS production.

G Rugulosin Rugulosin Mito Accumulation in Mitochondria Rugulosin->Mito ETC Electron Transport Chain (ETC) Dysfunction Mito->ETC ATP ATP Depletion ETC->ATP ROS Increased ROS Production (e.g., O₂⁻, H₂O₂) ETC->ROS Apoptosis Hepatocyte Injury & Apoptosis ATP->Apoptosis Damage Oxidative Damage ROS->Damage Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein DNA Oxidative DNA Damage Damage->DNA Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis

Caption: Pathway from mitochondrial dysfunction to oxidative stress.

Core Mechanism III: Genotoxicity and DNA Damage

Rugulosin exhibits genotoxic properties through two primary avenues: direct interaction with DNA and indirect damage via oxidative stress.

Mechanistic Insight: A Two-Pronged Attack on the Genome

Rugulosin can form complexes with cellular DNA, physically obstructing the machinery of replication, transcription, and repair.[1] This direct interference can lead to DNA strand breaks and genomic instability. Concurrently, the ROS generated from mitochondrial dysfunction can oxidize DNA bases, with the formation of 8-hydroxy-2'-deoxyguanosine (8-oxodG) being a common lesion, leading to mutations if not properly repaired.[7][8] This DNA damage serves as a critical signal for the cell to initiate apoptosis.[9][10]

Experimental Protocol: Single-Cell Gel Electrophoresis (Comet Assay)

The Comet Assay is a sensitive and direct method for detecting DNA strand breaks in individual cells. Damaged DNA, containing breaks and fragments, migrates further in an electric field, forming a "comet tail" when visualized.

Protocol Steps:

  • Cell Culture & Treatment: Expose hepatocytes to rugulosin as previously described. Harvest cells via trypsinization and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.

  • Slide Preparation:

    • Mix a small volume of the cell suspension (e.g., 10 µL) with low-melting-point agarose (e.g., 100 µL at 37°C).

    • Quickly pipette the mixture onto a specially coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on a cold surface for 10 minutes.

  • Cell Lysis: Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization & Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

  • Visualization & Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Use specialized image analysis software to quantify the extent of DNA damage. Common metrics include "% DNA in Tail" and "Tail Moment." An increase in these parameters signifies greater DNA damage.

G cluster_prep Cell Preparation cluster_process Processing cluster_analyze Analysis Treat Treat & Harvest Hepatocytes Embed Embed Cells in Low-Melt Agarose Treat->Embed Slide Cast onto Microscope Slide Embed->Slide Lysis Lyse Cells (High Salt, Detergent) Slide->Lysis Unwind Unwind DNA (Alkaline Buffer) Lysis->Unwind Electro Electrophoresis Unwind->Electro Stain Stain DNA (Fluorescent Dye) Electro->Stain Visualize Visualize via Fluorescence Microscopy Stain->Visualize Analyze Quantify Comet Tails (Image Software) Visualize->Analyze Result Result: Increased Tail Moment indicates DNA Damage Analyze->Result

Caption: Workflow for the Single-Cell Gel Electrophoresis (Comet Assay).

The Culmination: Induction of Apoptosis

The combined insults of energy depletion, severe oxidative stress, and irreparable DNA damage converge to trigger programmed cell death, or apoptosis.[11] This is a controlled mechanism to eliminate damaged cells and prevent further harm, such as inflammation that would result from necrotic cell death.

Mechanistic Insight: Activating the Death Program

Mitochondrial damage can initiate the "intrinsic" apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of enzymes called caspases (specifically caspase-9 and the executioner caspase-3), which dismantle the cell in an orderly fashion. Oxidative stress and DNA damage can also feed into this pathway, ensuring the cell's demise.

Experimental Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for quantifying apoptosis. It uses two stains to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), which flips to the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI): A DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol Steps:

  • Cell Culture & Treatment: Treat and harvest cells as previously described.

  • Cell Staining:

    • Wash the harvested cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (often considered an artifact in this assay). An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis by rugulosin.

Summary of In Vitro Findings and In Vivo Correlation

The in vitro assays described provide a clear, multi-faceted picture of rugulosin's hepatotoxicity at the cellular level.

Assay Parameter Measured Expected Result with Rugulosin Core Mechanism Implicated
JC-1 Assay Mitochondrial Membrane Potential (ΔΨm)Decrease in Red/Green Fluorescence RatioMitochondrial Dysfunction
DCFH-DA Assay Intracellular Reactive Oxygen Species (ROS)Increased FluorescenceOxidative Stress
Comet Assay DNA Strand BreaksIncreased % DNA in Tail / Tail MomentGenotoxicity
Annexin V/PI Assay Phosphatidylserine Externalization / Membrane IntegrityIncreased Percentage of Annexin V+ CellsApoptosis

These cellular mechanisms are consistent with observations from in vivo animal studies. Chronic exposure of male mice to rugulosin in their diet leads to acute hepatic injury characterized by fatty degeneration and liver cell necrosis.[2] Over longer periods (500-700 days), rugulosin induces hyperplastic liver nodules and, in some cases, hepatocellular carcinoma, confirming its status as a weak hepatocarcinogen.[2]

Conclusion and Future Perspectives

The hepatotoxicity of rugulosin is a multi-pronged assault on the hepatocyte, initiated by its accumulation in mitochondria. The resulting bioenergetic failure triggers a cascade of oxidative stress and genotoxicity, which collectively drive the cell towards apoptosis. The experimental workflows detailed in this guide provide a robust framework for researchers to dissect these mechanisms and evaluate potential therapeutic interventions.

Future research should focus on identifying the specific molecular targets of rugulosin within the electron transport chain and elucidating the precise signaling pathways that link DNA damage to the activation of the apoptotic machinery in response to this mycotoxin. A deeper understanding of these processes is critical for assessing the risks of dietary rugulosin exposure and developing strategies to mitigate its harmful effects.

References

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  • Liu, J., et al. (2022). Crocetin Protected Human Hepatocyte LO2 Cell From TGF-β-Induced Oxygen Stress and Apoptosis but Promoted Proliferation and Autophagy via AMPK/m-TOR Pathway. PubMed Central. (URL: [Link])

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  • In Vitro Hepatotoxicity Services. Eurofins Discovery. (URL: [Link])

  • Farghali, H., et al. (2017). In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotec. biomed.cas.cz. (URL: [Link])

  • Cichoż-Lach, H., & Michalak, A. (2014). Role of Oxidative Stress in Liver Health and Disease. PubMed Central. (URL: [Link])

  • Liang, Q., et al. (2009). Pyrrolizidine alkaloid clivorine-induced oxidative stress injury in human normal liver L-02 cells. ResearchGate. (URL: [Link])

  • Marques, P. E., et al. (2015). Hepatic DNA deposition drives drug-induced liver injury and inflammation in mice. PubMed. (URL: [Link])

  • Lim, E. J., et al. (2013). Effect of Immunosuppressive Agents on Hepatocyte Apoptosis Post-Liver Transplantation. PLOS One. (URL: [Link])

  • Kumar, S., et al. (2023). Mitochondrial Dysfunction-Associated Mechanisms in the Development of Chronic Liver Diseases. MDPI. (URL: [Link])

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate. (URL: [Link])

  • K-Nishikimi, M., et al. (2001). Mechanism of staurospoine-induced apoptosis in murine hepatocytes. ResearchGate. (URL: [Link])

  • Dell'Anno, M., et al. (2023). Discovering the Protective Effects of Quercetin on Aflatoxin B1-Induced Toxicity in Bovine Foetal Hepatocyte-Derived Cells (BFH12). MDPI. (URL: [Link])

  • Jaeschke, H. (2003). Intrinsic versus Idiosyncratic Drug-Induced Hepatotoxicity—Two Villains or One? PubMed Central. (URL: [Link])

  • Hepatotoxicity Assay Kit. Indigo Biosciences. (URL: [Link])

  • Du, Z., et al. (2023). Effects of Astragaloside IV and Formononetin on Oxidative Stress and Mitochondrial Biogenesis in Hepatocytes. MDPI. (URL: [Link])

  • Qiu, W., et al. (2016). Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities in Human Liver Microsomes. MDPI. (URL: [Link])

  • Z-Dimitrov, D., et al. (2006). Microcystin-LR induces oxidative DNA damage in human hepatoma cell line HepG2. Toxicology. (URL: [Link])

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Technical Guide: Genotoxicity and Carcinogenicity of Rugulosin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rugulosin is a bis-anthraquinoid mycotoxin produced primarily by Penicillium rugulosum, P. tardum, and P. variabile. Structurally characterized by a unique "cage-like" dimeric configuration, it shares significant physicochemical properties with the more potent hepatocarcinogen, luteoskyrin.[1]

This guide provides a rigorous technical analysis of Rugulosin’s toxicological profile, focusing on its specific mode of interaction with genomic material and its hepatocarcinogenic potential. Unlike simple intercalators, Rugulosin exhibits a metal-ion-dependent binding mechanism that selectively targets nucleic acids, leading to the inhibition of critical replication and transcription enzymes. While classified by IARC as Group 3 (inadequate evidence in humans), animal models confirm it as a hepatotoxin and weak carcinogen, necessitating precise handling and detection protocols in food safety and pharmaceutical research.

Part 1: Chemical Architecture & Stability

Structural Characterization

Rugulosin (


) consists of two anthraquinone moieties linked to form a rigid, cage-like structure. This configuration is critical for its biological activity.
  • Chirality: (+)-Rugulosin is the optical isomer of (-)-Luteoskyrin.

  • Functional Groups: Contains multiple phenolic hydroxyl groups which act as chelation sites for divalent cations (specifically

    
    ).
    
  • Solubility: Insoluble in water; soluble in acetone, dioxane, and alkaline solutions (due to phenol ionization).

The Chelation Hypothesis (Structure-Activity Relationship)

The toxicity of Rugulosin is not intrinsic to the molecule alone but is activated through metal-mediated bridging . The phenolic hydroxyls chelate


 ions, creating a positively charged complex that bridges the anionic phosphate backbone of DNA. This differs from classical intercalation (e.g., ethidium bromide) where a planar molecule slides between base pairs. Rugulosin's bulky cage structure precludes simple intercalation; instead, it "clamps" the DNA helix externally or at single-stranded regions.

Part 2: Mechanistic Toxicology

Molecular Mechanism of Action

The genotoxic and cytotoxic effects of Rugulosin are driven by a tripartite mechanism:

  • Mg²⁺-Mediated DNA Binding:

    • Complex I (Specific): Forms on single-stranded DNA or polypurine sequences.[2] The pigment-metal units associate electrostatically with the polyphosphate chain, stabilized by hydrophobic stacking between the aromatic rings and purine bases.

    • Complex II (Non-specific): Adsorption of the polychelate complex onto the double-stranded DNA helix, causing conformational distortion.

  • Enzymatic Inhibition:

    • RNA Polymerase: The Rugulosin-Mg-DNA complex physically blocks the progression of RNA polymerase, halting transcription.

    • DNA Gyrase: Evidence suggests inhibition of bacterial DNA gyrase, preventing the relief of torsional strain during replication.[3]

  • Mitochondrial Accumulation & ROS:

    • Rugulosin preferentially accumulates in the liver mitochondria and microsomes.

    • It uncouples oxidative phosphorylation and generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and secondary DNA damage (8-OHdG formation).

Pathway Visualization

The following diagram illustrates the cascade from exposure to tumorigenesis.

RugulosinMechanism Exposure Rugulosin Exposure (Ingestion) Liver Hepatic Accumulation (Mitochondria/Microsomes) Exposure->Liver Mg_Complex Formation of Rugulosin-Mg2+ Complex Liver->Mg_Complex ROS ROS Generation (Oxidative Stress) Liver->ROS DNA_Bind DNA Binding (Complex I & II) Mg_Complex->DNA_Bind Enzyme_Inhib Inhibition of RNA Pol & DNA Gyrase DNA_Bind->Enzyme_Inhib ROS->DNA_Bind 8-OHdG Cell_Death Hepatocellular Necrosis (Centrilobular) ROS->Cell_Death Enzyme_Inhib->Cell_Death Hyperplasia Compensatory Hyperplasia Cell_Death->Hyperplasia Tumor Hepatocellular Adenoma/ Carcinoma Hyperplasia->Tumor Chronic Promotion

Caption: Figure 1. Molecular pathogenesis of Rugulosin-induced hepatocarcinogenicity, highlighting the dual role of DNA binding and oxidative stress.

Part 3: Genotoxicity & Carcinogenicity Profile

Genotoxicity Data Summary

Rugulosin presents a "mixed" genotoxic profile. It is often negative in standard Ames tests due to bacterial cell wall impermeability to the bulky molecule, but positive in assays measuring DNA repair induction.

Assay SystemOrganism/StrainResultMechanistic Insight
Ames Test S. typhimurium (TA98, TA100)Negative/Equivocal Poor membrane permeability; lacks specific activation in standard S9 mix.
Rec-Assay Bacillus subtilis (H17 Rec+, M45 Rec-)Positive Indicates DNA damage requiring recombination repair.
Yeast Assay Saccharomyces cerevisiaePositive Induces "petite" mutations (mitochondrial DNA damage).
UDS Assay Mammalian Cells (In vitro)Negative Did not induce Unscheduled DNA Synthesis in some primary screenings.
Carcinogenicity in Animal Models
  • Species: Mice (ddYS, DDD strains) and Rats.[4]

  • Target Organ: Liver.[4]

  • Pathology:

    • Acute: Fatty degeneration, centrilobular necrosis.

    • Chronic:[1][5][6] Development of hyperplastic nodules (pre-neoplastic) leading to hepatocellular carcinoma.

  • Potency: Considered a weak hepatocarcinogen .[1][4] Studies indicate its tumorigenic potency is approximately 1/10th that of Luteoskyrin.[4]

  • Tumor Promotion: The mechanism relies heavily on cytotoxicity-driven proliferation (promotion) rather than pure initiation.

Part 4: Experimental Protocols

Protocol 1: Modified Rec-Assay for Anthraquinoids

Standard Ames tests often yield false negatives for Rugulosin. The Rec-assay using B. subtilis is the preferred screening method.

Objective: Determine DNA damaging potential by comparing growth inhibition in recombination-proficient (


) vs. deficient (

) strains.

Reagents:

  • Strains: Bacillus subtilis H17 (

    
    ) and M45 (
    
    
    
    ).
  • Media: Nutrient Broth (NB), Muller-Hinton Agar.

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Culture Preparation: Inoculate H17 and M45 into NB; incubate overnight at 37°C with shaking.

  • Streak Plate Method:

    • Prepare dry Muller-Hinton agar plates.

    • Streak H17 and M45 radially from a central point (do not touch).

  • Compound Application:

    • Dissolve Rugulosin in DMSO to 10 mg/mL.

    • Apply a filter paper disk (8mm) saturated with 20-50 µL of solution to the starting point of the streaks.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the length of the inhibition zone (mm).

    • Calculation: Difference = Zone(M45) - Zone(H17).

    • Interpretation: A difference > 5mm indicates positive DNA damage (the repair-deficient strain is more sensitive).

RecAssay Step1 Culture H17 & M45 (Overnight in NB) Step2 Streak on Agar (Radial Pattern) Step1->Step2 Step3 Apply Rugulosin (Filter Disk, DMSO) Step2->Step3 Step4 Incubate (37°C, 24h) Step3->Step4 Step5 Measure Zones (Compare Inhibition) Step4->Step5

Caption: Figure 2. Workflow for the Bacillus subtilis Rec-Assay.

Protocol 2: In Vivo Hepatocarcinogenicity Assessment

Designed to detect weak hepatocarcinogens requiring chronic exposure.

Objective: Evaluate tumor induction in mice over a long-term feeding cycle.

Study Design:

  • Subjects: Male ddYS mice (higher susceptibility than females), 6 weeks old.

  • Group Size: N=50 (Treatment), N=50 (Control).

  • Duration: 500 - 700 days.[4]

Methodology:

  • Diet Preparation:

    • Purify Rugulosin from fungal culture (e.g., P. rugulosum).

    • Incorporate into basal diet at 0.3 to 0.75 mg per 5g diet (approx. 60-150 ppm).

    • Critical Control: Ensure homogeneous mixing to prevent "hotspots" of toxicity.

  • Administration: Ad libitum feeding. Monitor food consumption daily.

  • Interim Monitoring:

    • Weigh animals weekly.

    • Sacrifice satellite groups (n=3) at days 100, 300 to monitor liver histology (look for fatty degeneration).

  • Terminal Sacrifice:

    • At end of study (or upon signs of distress), euthanize all animals.

    • Histopathology: Fix liver in 10% formalin. Section and stain with H&E.

    • Scoring: Count Hyperplastic Nodules (HN) and Hepatocellular Carcinomas (HCC).

Self-Validating Check:

  • Positive Control: Include a group fed Luteoskyrin (known potent carcinogen) to validate strain sensitivity.

  • Negative Control: Basal diet only.

References

  • Ueno, Y., et al. (1980). Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from Penicillium species: preliminary surveys in mice. Journal of Toxicological Sciences. Link

  • Mori, H., et al. (1986). Genotoxicity of a variety of mycotoxins in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes. Cancer Research.[7] Link

  • Ueno, Y., & Kubota, K. (1976). DNA-attacking ability of carcinogenic mycotoxins in recombination-deficient mutant cells of Bacillus subtilis. Cancer Research.[7] Link

  • Bouhet, J.C., et al. (1976). Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids. Biochimica et Biophysica Acta (BBA). Link

  • IARC Working Group. (1987). Rugulosin.[8][9] In: Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. IARC Monographs Supplement 7. Link

Sources

Introduction: The Structural Nuances of Rugulosin and Its Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Rugulosin Isomers

Rugulosin is a mycotoxin belonging to the bisanthraquinone class of secondary metabolites, produced predominantly by fungi of the Penicillium and Talaromyces genera.[1] These compounds are characterized by a dimeric structure derived from anthraquinone monomers like emodin.[2] Structurally, rugulosin possesses a complex, cage-like architecture with multiple chiral centers, giving rise to different stereoisomers, most notably (+)-rugulosin and (-)-rugulosin.[1][3] This stereochemistry is not a trivial structural feature; it is a critical determinant of the molecule's biological activity. While both isomers are recognized as hepatotoxic and potentially carcinogenic mycotoxins found as contaminants in foodstuffs like rice, their cytotoxic profiles exhibit significant differences.[4]

This guide, intended for researchers in toxicology, pharmacology, and drug development, provides a detailed examination of the in vitro cytotoxicity of rugulosin isomers. We will dissect the structure-activity relationships, explore the mechanistic underpinnings of their toxicity, and provide field-proven protocols for their assessment. The focus is not merely on the data but on the causality behind the experimental design and the interpretation of results, reflecting the perspective of a senior application scientist.

Comparative Cytotoxicity: A Tale of Two Isomers

The fundamental principle that stereoisomerism can dictate biological efficacy is vividly illustrated by rugulosin. The spatial arrangement of atoms defines how the molecule interacts with its biological targets, leading to marked differences in potency.

Potency and Cellular Susceptibility

Direct comparative studies have demonstrated that the chirality of rugulosin is paramount to its cytotoxic potential. Research has shown that (-)-rugulosin is 3- to 10-fold more cytotoxic to HeLa (human cervical cancer) and L (murine fibroblast) cells than its enantiomer, (+)-rugulosin.[3] This underscores the necessity of high-purity isomer separation for accurate toxicological assessment, as racemic mixtures can produce misleading results.[5][6]

The cytotoxicity of these compounds is also highly dependent on the cell line being investigated, a crucial factor in experimental design.[7] For instance, (+)-rugulosin and its biosynthetic precursor, skyrin, exhibit potent cytotoxic activity against the insect cell line Sf9 but show significantly weaker activity against mammalian cells like HepG2 (human hepatoma), C6/36 (mosquito), and L929 (mouse fibroblast) cells.[8] In contrast, rugulosin A has demonstrated broad-spectrum anticancer activity with IC₅₀ values in the micromolar range against human liver (QGY7701), lung (H1299), and colon (HCT116) cancer cells.[2]

The choice of cell line should be mechanistically driven. HepG2 cells are a logical choice for studying hepatotoxins like rugulosin due to their liver origin and metabolic capabilities.[9][10] Studies on skyrin found that HepG2 cells were more susceptible to its cytotoxic effects compared to non-cancerous human lymphocytes, suggesting a degree of selectivity for cancer cells that warrants further investigation for rugulosin isomers as well.

Quantitative Cytotoxicity Data

To facilitate comparison, the following table summarizes reported 50% inhibitory concentration (IC₅₀) values for rugulosin isomers and the related compound skyrin across different cell lines.

CompoundCell LineCell TypeIC₅₀ Value (µM)Reference
Rugulosin A QGY7701Human Liver Cancer17.6[2]
H1299Human Lung Cancer19.4[2]
HCT116Human Colon Cancer21.2[2]
(+)-Rugulosin Sf9Insect (Fall armyworm)~2.1 (1.2 µg/mL)[8]
HepG2Human HepatomaWeak Activity[8]
(-)-Rugulosin HeLaHuman Cervical Cancer3-10x more potent than (+)[3]
L cellsMurine Fibroblast3-10x more potent than (+)[3]
Skyrin Sf9Insect (Fall armyworm)~16.8 (9.6 µg/mL)[8]
HepG2Human HepatomaMore prone than lymphocytes[11]

Note: Direct comparison of IC₅₀ values should be done cautiously due to variations in experimental conditions (e.g., incubation time, assay method) between studies.

Mechanisms of Cytotoxicity: From DNA Damage to Apoptosis

The cytotoxic effects of rugulosin isomers appear to be multifaceted, primarily involving the disruption of core cellular processes like DNA replication and the induction of programmed cell death (apoptosis).

Interaction with Nucleic Acids and DNA Damage

Early research identified that rugulosin inhibits DNA replication, transcription, and repair processes in both prokaryotic and eukaryotic cells, suggesting a direct interaction with nucleic acids.[4] This mode of action is shared by other anthraquinones. The proposed mechanism involves the formation of chelate-complexes with DNA, which can physically obstruct the machinery of replication and transcription.[4] Furthermore, some related compounds are known to function as topoisomerase inhibitors, an enzyme critical for resolving DNA supercoiling during replication.[2] While not yet definitively proven for rugulosin, this remains a plausible mechanism contributing to its cytotoxicity.[2]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of significant cellular stress and DNA damage is the initiation of apoptosis and the arrest of the cell cycle to prevent the proliferation of damaged cells.[12][13] While specific studies on rugulosin are limited, the mechanisms of similar cytotoxic compounds provide a strong predictive framework. The cytotoxic activity of many natural compounds involves:

  • Cell Cycle Arrest: Compounds that damage DNA often trigger cell cycle checkpoints, particularly at the G2/M phase, to allow time for repair or to initiate apoptosis if the damage is too severe.[14][15] This is frequently observed via flow cytometric analysis of cellular DNA content.

  • Apoptosis Induction: The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Evidence for apoptosis includes morphological changes like nuclear condensation and fragmentation (observable with DAPI or Hoechst staining), and biochemical markers like the externalization of phosphatidylserine (detected by Annexin V) and the activation of caspases.[12][16]

The following diagram illustrates a plausible signaling pathway for rugulosin-induced cytotoxicity, integrating the known effects on DNA with common downstream apoptotic events.

G Rugulosin Rugulosin Isomer Cell Cellular Uptake Rugulosin->Cell DNA DNA Intercalation / Topoisomerase Inhibition Cell->DNA Damage DNA Damage Response (ATM/ATR activation) DNA->Damage p53 p53 Activation Damage->p53 G2M G2/M Phase Cell Cycle Arrest Damage->G2M p53->G2M Bax ↑ Bax / ↓ Bcl-2 p53->Bax Mito Mitochondrial Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for Rugulosin-induced apoptosis and cell cycle arrest.

Experimental Protocols for Cytotoxicity Assessment

Rigorous and reproducible in vitro testing is the cornerstone of toxicological research. The choice of assay depends on the specific question being asked—whether it's a general measure of cell viability, or a specific inquiry into apoptosis or cell cycle disruption.[7][17]

General Workflow for In Vitro Cytotoxicity Testing

The process of evaluating a compound's cytotoxicity follows a logical sequence from preparation to data interpretation. This workflow ensures that results are reliable and contextualized.

Caption: Standardized workflow for in vitro cytotoxicity assessment.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the absorbance of which is proportional to the number of living cells.[17]

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom plates

  • Rugulosin isomer stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the rugulosin isomer in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Causality Check: Include vehicle controls (medium with the highest concentration of DMSO used) to account for solvent toxicity and untreated controls (medium only) to represent 100% viability.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[7]

Materials:

  • Treated and control cells (from a 6-well plate)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the rugulosin isomer (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture supernatant (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Causality Check: The double staining is critical. Annexin V alone cannot distinguish late apoptosis from necrosis. PI provides this crucial differentiation.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Conclusion and Future Directions

The in vitro cytotoxicity of rugulosin is fundamentally dictated by its stereochemistry, with the (-)-isomer demonstrating significantly higher potency than the (+)-isomer in mammalian cell lines.[3] The primary mechanism of action appears to involve interactions with nucleic acids, leading to DNA damage, cell cycle arrest, and the induction of apoptosis.[2][4] However, the precise molecular targets, such as specific topoisomerases, and the full signaling cascades that differentiate the isomers' activities remain areas for further intensive investigation.

For drug development professionals, the selective cytotoxicity of rugulosin A and related compounds against cancer cells compared to non-cancerous cells presents a compelling, albeit early-stage, therapeutic window.[2][11] Future research should focus on quantitative structure-activity relationship (QSAR) studies to identify the key structural motifs responsible for cytotoxicity, potentially leading to the design of novel, potent, and selective anticancer agents derived from the bisanthraquinone scaffold.[18]

References

  • Brezovska, B., et al. (2022). Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells. MDPI. Available at: [Link]

  • Ma, L., et al. (2021). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. PubMed. Available at: [Link]

  • Lajoinie, G., et al. (1977). Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids. PubMed. Available at: [Link]

  • Yokota, T., et al. (2014). Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins. ResearchGate. Available at: [Link]

  • Khoury, L., et al. (2021). In vitro cytotoxicity and genotoxicity of three cytotoxic compounds... ResearchGate. Available at: [Link]

  • Cimmino, A., et al. (2022). In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin. National Institutes of Health (NIH). Available at: [Link]

  • Various Authors. (n.d.). Rugulosin. Grokipedia. Available at: [Link]

  • Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. PubMed. Available at: [Link]

  • Mandic, B., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. MDPI. Available at: [Link]

  • Robles-Reyes, T., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI. Available at: [Link]

  • Isaka, M., et al. (2002). Chemical structures of (+)rugulosin (1) and skyrin (2). ResearchGate. Available at: [Link]

  • Ghosh, A., et al. (2020). In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination. National Institutes of Health (NIH). Available at: [Link]

  • Tomoda, H., et al. (2011). New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. ResearchGate. Available at: [Link]

  • Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. Available at: [Link]

  • Al-Ostath, R., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • Mena, P., et al. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2011). Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells. PubMed. Available at: [Link]

  • Haddad Almeida, M. M. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

  • Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Liu, T., et al. (2016). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. National Institutes of Health (NIH). Available at: [Link]

  • Wang, H., et al. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Frontiers. Available at: [Link]

  • Li, T., et al. (2022). Analytical Separation of Closantel Enantiomers by HPLC. MDPI. Available at: [Link]

  • King, M. L., et al. (2008). Rocaglaol induces apoptosis and cell cycle arrest in LNCaP cells. PubMed - National Institutes of Health (NIH). Available at: [Link]

  • Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]

  • Cimmino, A., et al. (2022). In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin. MDPI. Available at: [Link]

  • Brozovic, A., et al. (2010). Cytotoxic and Apoptotic Effect of Structurally Similar Flavonoids on Parental and Drug-Resistant Cells of a Human Cervical Carcinoma. ResearchGate. Available at: [Link]

  • Brezovska, B., et al. (2022). Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells. MDPI. Available at: [Link]

  • Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. Available at: [Link]

  • Hsieh, T.-H., et al. (2018). Induction of apoptosis and cell cycle arrest by RS-PP-050. ResearchGate. Available at: [Link]

  • D'Orazio, G., et al. (2021). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife. Available at: [Link]

  • Wdrzyk, A., et al. (2023). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. Available at: [Link]

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Spontaneous Intramolecular Michael Addition in Rugulosin A Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Organic Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The synthesis of Rugulosin A represents a masterclass in biomimetic efficiency, hinging on a specific, thermodynamically driven cascade: the spontaneous intramolecular Michael addition .[1] This reaction converts the kinetically formed flavoskyrin intermediate into the thermodynamically stable, cage-like skyrane core characteristic of Rugulosin A.

This guide deconstructs the mechanistic logic of this transformation, contrasting the biosynthetic pathway (enzymatically gated) with the chemical total synthesis (base-promoted). It provides a validated protocol for the in vitro construction of the Rugulosin cage, emphasizing the control of tautomeric equilibria to favor "cage closure" over aromatization.

Structural Analysis & Retrosynthetic Logic

The "Skyrane" Challenge

Rugulosin A is a bis-anthraquinoid mycotoxin defined by its


-symmetric "skyrane" cage. This structure contains eight contiguous stereocenters, a feature that historically posed a significant synthetic barrier.[2]
  • The Thermodynamic Pivot: The synthesis relies on the dimerization of monomeric anthrones (e.g., emodin anthrone). The resulting dimer can adopt two major forms:

    • Skyrin: A planar, fully aromatic bis-anthraquinone (thermodynamically stable in oxidative conditions, but structurally distinct).

    • Rugulosin A: A globular, caged structure formed via Michael addition.

Key Insight: The "spontaneous" Michael addition is a desymmetrizing event that relieves the steric strain of the initial dimer (flavoskyrin) by folding it into the compact rugulosin cage.

Mechanistic Pathway: The Cytoskyrin Cascade[3][4][5]

The transformation follows a strict order of operations known as the Cytoskyrin Cascade .[3][4]

Step 1: Oxidative Dimerization

The process begins with the oxidative radical coupling of two monomeric anthrone units (typically emodin derivatives).

  • Reagent:

    
    , 
    
    
    
    , or enzymatic radical generators (e.g., P450s like RugG).
  • Intermediate: The immediate product is Flavoskyrin , a non-aromatic, crowded dimer.

Step 2: The Spontaneous Michael Addition

This is the core topic of this guide. Flavoskyrin contains an enone system and a potential enol nucleophile.

  • Mechanism: An intramolecular conjugate addition (Michael reaction) occurs where the enol of one monomer attacks the

    
    -position of the enone on the adjacent monomer.
    
  • Spontaneity: In biological systems (and optimized chemical synthesis), this step is "spontaneous" because the caged product (Rugulosin) is thermodynamically favored over the sterically congested Flavoskyrin, provided that aromatization to Skyrin is blocked.

Pathway Visualization

The following diagram illustrates the bifurcation between the flat Skyrin product and the caged Rugulosin product.

RugulosinMechanism Precursor Monomeric Anthrone (Emodin Derivative) Radical Anthrone Radical Precursor->Radical Oxidation (-H•) Flavoskyrin Flavoskyrin Intermediate (Kinetic Product) Radical->Flavoskyrin 5,5'-Dimerization Skyrin Skyrin (Planar/Aromatic) Flavoskyrin->Skyrin Tautomerization/Oxidation (Undesired Pathway) Rugulosin Rugulosin A (Caged Skyrane Core) Flavoskyrin->Rugulosin Intramolecular Michael Addition (Spontaneous/Base-Promoted)

Figure 1: The mechanistic bifurcation. The Michael addition pathway (Green) is selected by suppressing aromatization to Skyrin (Grey).

Experimental Protocol: Biomimetic Total Synthesis

This protocol is adapted from the landmark work of Nicolaou et al. and Porco et al. , utilizing a chemical mimic of the biosynthetic pathway.

Reagents & Equipment
ComponentSpecificationRole
Precursor Emodin Anthrone / EmodinStarting Monomer
Oxidant Manganese Dioxide (

)
Induces radical dimerization
Base Catalyst Triethylamine (

) or Pyridine
Promotes enolization for Michael addition
Solvent Acetone or

Reaction medium
Temperature 25°C to 50°CThermodynamic control
Step-by-Step Methodology
Phase 1: Oxidative Dimerization (Generation of Flavoskyrin)
  • Preparation: Dissolve the monomeric anthrone derivative (1.0 equiv) in anhydrous acetone (0.05 M concentration).

  • Oxidation: Add activated

    
     (10.0 equiv) in a single portion.
    
  • Reaction: Stir vigorously at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[5] The monomer spot will disappear, replaced by a less polar yellow/orange spot (Flavoskyrin).

  • Filtration: Filter the mixture through a Celite pad to remove manganese salts. Concentrate the filtrate in vacuo immediately. Do not store the intermediate; proceed directly to Phase 2.

Phase 2: The Michael Cascade (Cage Closure)
  • Resuspension: Redissolve the crude Flavoskyrin residue in

    
    .
    
  • Induction: Add catalytic Triethylamine (

    
    , 0.1 equiv) or Pyridine (1.0 equiv).
    
    • Note: While the reaction is "spontaneous," the base ensures the enol/enolate concentration is sufficient to overcome the activation barrier at a practical rate.

  • Incubation: Stir at ambient temperature (25°C) for 2–4 hours.

    • Observation: The solution may shift color as the conjugation length changes during cage formation.

  • Workup: Quench with dilute HCl (1M), extract with EtOAc, and dry over

    
    .
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). Rugulosin A typically elutes as a bright yellow solid.

Experimental Workflow Diagram

ExperimentalWorkflow Start Monomer Solution (Acetone) Oxidation Add MnO2 (Stir 1h) Start->Oxidation Filter Celite Filtration & Concentration Oxidation->Filter Michael Add Et3N/CH2Cl2 (Cage Closure) Filter->Michael Flavoskyrin Intermediate Finish Rugulosin A (Isolated) Michael->Finish 2-4 Hours

Figure 2: Step-by-step synthetic workflow for the conversion of anthrone monomers to Rugulosin A.

Scientific Validation: Why This Works

Thermodynamic vs. Kinetic Control
  • Kinetic Product: Flavoskyrin is formed rapidly via radical coupling. However, it suffers from significant steric repulsion between the two anthrone subunits.

  • Thermodynamic Product: Rugulosin A is the global thermodynamic minimum among the non-aromatized isomers. The Michael addition forms two new C-C bonds that "tie back" the structure, reducing steric clash and locking the conformation.

The Biosynthetic Nuance

Recent studies (Tang et al., 2021) revealed that in nature, an enzyme (RugH , an aldo-keto reductase) plays a critical role.[1][6] It reduces a specific ketone on the precursor.[1][6] This reduction is vital because it prevents the aromatization to Skyrin . Once this "escape route" to Skyrin is blocked, the molecule has no choice but to undergo the spontaneous Michael addition to form Rugulosin. In chemical synthesis, we mimic this by using specific oxidation states and base catalysis to steer the pathway.[5]

References

  • Nicolaou, K. C., et al. (2007).[2][4] "Total Synthesis of Rugulosin and 2,2'-epi-Cytoskyrin A." Journal of the American Chemical Society.[2]

  • Qin, T., Porco, J. A., et al. (2013). "Total Synthesis of the Rugulosins." Journal of the American Chemical Society.

  • Zhang, W., Tang, Y., et al. (2021). "Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones."[1][6] Journal of the American Chemical Society.

  • Saha, N., et al. (2018).[2] "Monomeric Dihydroanthraquinones: A Chemoenzymatic Approach and its (Bio)synthetic Implications for Bisanthraquinones." Chemistry - A European Journal.[2][4]

Sources

An In-depth Technical Guide to the Role of Cytochrome P450 Monooxygenase in Rugulosin Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rugulosin, a complex bisanthraquinone mycotoxin, represents a fascinating example of fungal metabolic engineering.[1] Produced by various Penicillium and Talaromyces species, its unique cage-like structure and significant biological activities, including hepatotoxicity and antimicrobial effects, make it a subject of intense scientific scrutiny.[1] The biosynthesis of this intricate molecule is a multi-step process originating from the polyketide pathway, orchestrated by a dedicated biosynthetic gene cluster (rug).[1][2][3] Central to the construction of the rugulosin scaffold is the catalytic prowess of a specific cytochrome P450 monooxygenase, RugG. This guide provides a detailed exploration of the pivotal role of this P450 enzyme, dissecting its function in the oxidative dimerization that forms the core bisanthraquinone structure. We will examine the intertwined relationship between the biosynthesis of rugulosin and the related metabolite skyrin, highlighting the P450-catalyzed reaction as the critical branch point. Furthermore, this document furnishes detailed experimental protocols for the genetic and biochemical characterization of this P450, offering a practical framework for researchers in natural product biosynthesis and drug discovery.

Introduction to Rugulosin and Fungal Bisanthraquinones

Rugulosin (C₃₀H₂₂O₁₀) is a secondary metabolite characterized by a rigid, cage-like architecture formed by two linked anthraquinone units.[1] This structure arises from a complex biosynthetic pathway found in various filamentous fungi, including Talaromyces islandicus (Penicillium islandicum), Talaromyces rugulosus, and other related species.[4][5][6][7] The biological profile of rugulosin is multifaceted; it is a known mycotoxin with documented hepatotoxic and potentially carcinogenic properties, posing a risk to animal and human health through food contamination.[1] Conversely, it also exhibits promising antibacterial activity, notably against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1]

The biosynthesis of rugulosin, like many fungal pigments, begins with the assembly of a polyketide backbone from acetate units by a non-reducing polyketide synthase (PKS).[1] This initial phase generates monomeric anthraquinones, such as emodin. The subsequent, and most critical, phase involves the dimerization of these monomers and a series of tailoring reactions to yield the final complex structure. It is in this dimerization step that cytochrome P450 monooxygenases play an indispensable role.[1][2]

The Central Role of Cytochrome P450 Monooxygenases in Fungal Secondary Metabolism

Cytochrome P450 monooxygenases (CYPs or P450s) are a ubiquitous superfamily of heme-thiolate proteins that function as versatile biocatalysts.[8][9] In fungi, they are deeply involved in a multitude of cellular processes, including primary metabolism (e.g., sterol biosynthesis) and the detoxification of xenobiotics.[10][11][12] Critically, P450s are paramount as "tailoring enzymes" in secondary metabolism.[13] They introduce chemical modifications to core scaffolds generated by PKSs or non-ribosomal peptide synthetases (NRPSs), thereby dramatically increasing the chemical diversity of natural products.[13][14]

The archetypal P450 reaction involves the activation of molecular oxygen to insert one oxygen atom into a substrate, a process that requires a steady supply of electrons, typically from a partnering NADPH-dependent P450 reductase (CPR).[8][9][15] This catalytic capability allows P450s to perform a vast array of chemical transformations, including hydroxylation, epoxidation, dealkylation, and, as is crucial for rugulosin biosynthesis, oxidative C-C bond formation.[9]

Elucidation of the Rugulosin Biosynthetic Pathway: A Focus on P450-Mediated Steps

The biosynthetic pathway of rugulosin remained enigmatic for decades until recent advances in genome sequencing and molecular genetics pinpointed the responsible genes.[2][3] Research on Talaromyces sp. YE3016 led to the identification and characterization of the rug biosynthetic gene cluster (BGC), which governs the concurrent production of both rugulosin A and the related bisanthraquinone, skyrin.[2][3][16]

The Key P450 Enzyme: RugG and Oxidative Dimerization

Within the rug gene cluster, a gene encoding a cytochrome P450 monooxygenase, designated RugG , was identified as the catalyst for the key dimerization step.[2][3] Through a combination of gene inactivation and heterologous expression studies, RugG was shown to catalyze the 5,5'-dimerization of two emodin molecules.[2] The proposed mechanism involves the generation of emodin radicals, which then undergo oxidative coupling to form the C-C bond linking the two anthraquinone units.[2][3] This reaction does not directly produce skyrin but rather its immediate precursor.

The Branch Point: An Intertwined Biosynthetic Crossroads

The RugG-catalyzed reaction represents a critical juncture in the pathway, leading to a precursor that can be partitioned towards either skyrin or rugulosin A.[2][17] This partitioning is controlled by another enzyme in the cluster, an aldo-keto reductase named RugH .

  • Path to Skyrin: In the absence of further enzymatic action, the closest skyrin precursor (CSP) formed by RugG tautomerizes to yield the stable, symmetric bisanthraquinone, skyrin.[2]

  • Path to Rugulosin A: The reductase RugH can intercept the CSP before tautomerization. RugH catalyzes the reduction of a ketone group on the CSP. This reduction prevents the formation of skyrin and primes the molecule for a spontaneous intramolecular Michael addition. This subsequent cyclization event is what ultimately forms the distinctive cage-like structure of rugulosin A.[2][3]

This elegant mechanism, where a P450 creates a key intermediate and a reductase dictates its ultimate fate, is a remarkable example of enzymatic control in complex natural product biosynthesis.

Rugulosin_Pathway cluster_main Rugulosin & Skyrin Biosynthesis cluster_branch Pathway Branch Point Acetate Acetate Pool PKS Polyketide Synthase (PKS) Acetate->PKS Emodin Emodin (Monomer) PKS->Emodin multiple steps RugG RugG (P450) Emodin->RugG 2x CSP Closest Skyrin Precursor (CSP) RugG->CSP Oxidative Dimerization Skyrin Skyrin CSP->Skyrin Tautomerization RugH RugH (Reductase) CSP->RugH Interception Reduced_CSP Reduced CSP RugH->Reduced_CSP Ketone Reduction Spontaneous Spontaneous Intramolecular Michael Addition Reduced_CSP->Spontaneous RugulosinA Rugulosin A Spontaneous->RugulosinA Cyclization Gene_Knockout_Workflow cluster_protocol Gene Knockout Workflow for rugG A 1. Design & Assemble Replacement Cassette (Flanks + Marker) C 3. PEG-Mediated Transformation A->C B 2. Prepare Fungal Protoplasts B->C D 4. Select on Hygromycin Medium C->D E 5. Verify Transformants (PCR, Southern Blot) D->E F 6. Comparative Metabolite Analysis (HPLC, LC-MS) E->F

Caption: Workflow for targeted gene inactivation.

This protocol reconstitutes the pathway in a clean, well-characterized host, directly demonstrating the sufficiency of the selected genes to produce the metabolites. [18][19][20][21] Step-by-Step Methodology:

  • Host Strain Selection: Choose a suitable fungal heterologous host, such as Aspergillus nidulans, which has a well-developed genetic toolkit and a relatively clean secondary metabolite background.

  • Gene Cloning & Vector Construction: Amplify the cDNAs of the essential genes (e.g., the PKS, rugG, and rugH) from the producing Talaromyces strain. Clone them into fungal expression vectors under the control of a strong, inducible or constitutive promoter (e.g., PgpdA).

  • Host Transformation: Transform the expression constructs into the A. nidulans host strain using protoplast transformation. Co-transform vectors for the PKS, rugG, and rugH to reconstitute the pathway.

  • Strain Cultivation: Grow the transformant strains in a suitable liquid or solid medium. If using an inducible promoter, add the inducing agent (e.g., threonine for PalcA).

  • Metabolite Extraction and Analysis: After a suitable incubation period, extract the metabolites and analyze by HPLC and LC-MS/MS.

  • Causality Confirmation: Compare the metabolite profiles of strains expressing different combinations of the genes:

    • Host only (negative control)

    • Host + PKS + rugG (should produce skyrin)

    • Host + PKS + rugG + rugH (should produce rugulosin A)

Heterologous_Expression_Workflow cluster_protocol Heterologous Expression Workflow A 1. Amplify cDNAs (PKS, rugG, rugH) B 2. Clone into A. nidulans Expression Vectors A->B C 3. Co-transform into A. nidulans Host B->C D 4. Cultivate Transformants & Induce Expression C->D E 5. Extract & Analyze Metabolites (LC-MS) D->E F 6. Compare Gene Combinations (e.g., PKS+rugG vs PKS+rugG+rugH) E->F

Caption: Workflow for heterologous pathway reconstitution.

Data Summary and Interpretation

Table 1: Key Enzymes and their Functions in the Rugulosin Pathway

Gene Enzyme Type Substrate(s) Product(s) Function
rugA (example) Polyketide Synthase Acetyl-CoA, Malonyl-CoA Emodin Forms the monomeric anthraquinone backbone.
rugG Cytochrome P450 Emodin Closest Skyrin Precursor (CSP) Catalyzes the critical C-C bond-forming oxidative dimerization. [2][3]

| rugH | Aldo-keto Reductase | Closest Skyrin Precursor (CSP) | Reduced CSP | Diverts the pathway from skyrin to rugulosin via ketone reduction. [2][3]|

Table 2: Predicted Metabolite Profiles from Genetic Experiments

Fungal Strain Relevant Genotype Emodin Skyrin Rugulosin A
Wild-Type Talaromyces sp. rugG+, rugH+ Trace +++ +++
ΔrugG Mutant rugG-, rugH+ +++ (Accumulated) - -
A. nidulans + PKS + rugG Heterologous Trace +++ -

| A. nidulans + PKS + rugG + rugH | Heterologous | Trace | +/- (Reduced) | +++ |

Broader Implications and Future Directions

The elucidation of the role of RugG in rugulosin biosynthesis has significant implications beyond fundamental biochemistry.

  • Synthetic Biology & Chemoenzymatic Synthesis: RugG presents an opportunity as a biocatalyst for the chemoenzymatic synthesis of dimeric polyphenols. [2][22][23][24]Its ability to perform stereoselective oxidative coupling is a valuable tool for creating complex molecules that are challenging to produce through traditional organic synthesis.

  • Understanding Chemical Diversity: The intertwined pathway of rugulosin and skyrin is a paradigm for how fungi can generate multiple complex products from a single gene cluster and a common intermediate. This highlights the combinatorial potential of tailoring enzymes, particularly P450s, in evolving new chemical structures.

  • Drug Development: By understanding the biosynthetic machinery, it becomes possible to generate novel analogs of rugulosin through genetic engineering of the pathway. These new compounds could be screened for improved antimicrobial activity or reduced toxicity, providing leads for future drug development programs.

Future research should focus on the detailed catalytic mechanism of RugG, including structural studies to understand its substrate specificity and the nature of the radical coupling reaction. Furthermore, exploring the P450 complement in other bisanthraquinone-producing fungi could reveal novel dimerization catalysts with different regioselectivity, further expanding the synthetic biologist's toolkit.

References

  • PubMed. (n.d.). Cytochrome P450 monooxygenases in whole-cell format: Application notes from a biotechnological perspective.
  • PubMed. (n.d.). Cytochrome P450 enzymes in the fungal kingdom.
  • Grokipedia. (n.d.). Rugulosin.
  • Li, S. (2021). Cytochrome P450 enzymes in fungal natural product biosynthesis.
  • Journal of the American Chemical Society. (2021, August 25). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones.
  • PubMed. (2021, September 8). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones.
  • ResearchGate. (n.d.). Chemoenzymatic, Biomimetic Total Synthesis of (‒)-Rugulosin B, C and Rugulin Analogues and its Biosynthetic Implications | Request PDF.
  • National Institutes of Health. (n.d.). Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function.
  • ResearchGate. (n.d.). Gene cluster and proposed route for biosynthesis of skyrin and....
  • PubMed Central. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future.
  • PubMed. (2020, March 17). Chemoenzymatic, biomimetic total synthesis of (-)-rugulosin B, C and rugulin analogues and their biosynthetic implications.
  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of (–)-Rugulosin and (–)-2,2'-epi-Cytoskyrin A.
  • National Institutes of Health. (2017, October 12). ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES.
  • APS Journals. (2020, October 26). Chromosome-Scale Genome Assembly of Talaromyces rugulosus W13939, a Mycoparasitic Fungus and Promising Biocontrol Agent | Molecular Plant-Microbe Interactions®.
  • MDPI. (n.d.). Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis.
  • ResearchGate. (2025, August 10). ChemInform Abstract: New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. | Request PDF.
  • PubMed. (n.d.). Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors.
  • ResearchGate. (2025, August 6). Cytochrome P450 enzymes in the fungal kingdom.
  • PubMed. (n.d.). Taxonomic re-evaluation of species in Talaromyces section Islandici, using a polyphasic approach.
  • PubMed Central. (n.d.). Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum.
  • MDPI. (n.d.). Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products.
  • ResearchGate. (2025, August 6). Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host.
  • Research@WUR. (n.d.). Draft genome sequence of Talaromyces (Penicillium) islandicus WF-38-12, a neglected mold with significant biotechnological potential.
  • PubMed. (2015, October 10). Draft genome sequence of Talaromyces islandicus ("Penicillium islandicum") WF-38-12, a neglected mold with significant biotechnological potential.

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Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of fungal endophytes that produce rugulosin and other bisanthraquinone compounds. As these natural products garner increasing interest for their diverse biological activities, a thorough understanding of their biosynthesis, the producing organisms, and the methodologies for their study is crucial for advancing research and development in this field. This document offers a Senior Application Scientist's perspective, blending foundational knowledge with practical, field-proven insights to empower researchers in their quest to harness the potential of these fascinating fungal metabolites.

Introduction: The Endophytic Lifestyle and Bisanthraquinone Significance

Endophytic fungi reside within the tissues of living plants, often forming symbiotic relationships that can offer benefits such as enhanced growth and protection against pathogens and herbivores.[1] These fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities.[2][3] Among these are the bisanthraquinones, a class of polyketide-derived pigments with complex, dimeric structures.[4]

Rugulosin, a prominent member of this class, is a mycotoxin with a distinctive cage-like structure.[5] It is produced by various fungi, including species of Penicillium and Talaromyces.[5][6] The intricate chemical architecture of rugulosin and its congeners is a testament to the sophisticated biosynthetic machinery of these endophytic fungi. From an application-oriented perspective, these molecules exhibit a range of biological effects, including antibacterial, antifungal, and cytotoxic properties, making them attractive candidates for drug discovery programs.[5][7]

The Producers: Unveiling the Fungal Sources of Rugulosin

The genus Talaromyces is a well-known producer of a diverse array of bioactive secondary metabolites, including rugulosin and other bisanthraquinones.[6][8][9] These fungi are widespread in various environments, including soil and as endophytes in plants.[8][10] Several species within this genus have been identified as rugulosin producers, often exhibiting a characteristic red or yellow pigmentation in culture due to the accumulation of these compounds.[11][12]

Talaromyces species can be isolated from a variety of plant tissues, including leaves, stems, and roots, as well as from soil.[1][11][13] Their endophytic nature suggests a co-evolution with their host plants, where the production of bioactive compounds like rugulosin may play a role in protecting the host from microbial and insect attacks.[5]

Biosynthesis of Rugulosin: A Tale of Two Pathways

The biosynthesis of rugulosin is a fascinating example of fungal secondary metabolism, originating from the polyketide pathway.[5] The process begins with the iterative condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the monomeric anthraquinone, emodin.[4][5]

A key feature of rugulosin biosynthesis is its intertwined relationship with the production of another bisanthraquinone, skyrin.[14][15] Both compounds share emodin as a common precursor. The dimerization of two emodin molecules is a critical step, catalyzed by a cytochrome P450 monooxygenase.[14] Following this dimerization, the pathway diverges. For the formation of skyrin, the intermediate undergoes tautomerization. However, for rugulosin synthesis, an aldo-keto reductase acts on the intermediate, preventing tautomerization and facilitating an intramolecular Michael addition, which ultimately leads to the characteristic cage-like structure of rugulosin.[5][14] This entire process is orchestrated by a dedicated gene cluster, termed the 'rug' cluster, which has been identified in Talaromyces sp. YE3016.[14][15]

Rugulosin Biosynthesis Pathway cluster_0 Polyketide Pathway cluster_1 Dimerization & Diversification Acetate Units Acetate Units Polyketide Chain Polyketide Chain Acetate Units->Polyketide Chain Emodin (Monomer) Emodin (Monomer) Polyketide Chain->Emodin (Monomer) Dimerization (Cytochrome P450) Dimerization (Cytochrome P450) Emodin (Monomer)->Dimerization (Cytochrome P450) Common Intermediate Common Intermediate Dimerization (Cytochrome P450)->Common Intermediate Skyrin Skyrin Common Intermediate->Skyrin Tautomerization Rugulosin Precursor Rugulosin Precursor Common Intermediate->Rugulosin Precursor Reduction (Aldo-keto reductase) Rugulosin Rugulosin Rugulosin Precursor->Rugulosin Intramolecular Michael Addition

Caption: Simplified workflow of the rugulosin biosynthetic pathway.

Methodologies for the Study of Rugulosin-Producing Endophytes

A systematic approach is essential for the successful isolation, cultivation, and analysis of rugulosin and its producing fungi. The following sections provide detailed protocols and workflows.

Isolation and Cultivation of Endophytic Talaromyces

The initial step in studying these fascinating fungi is their isolation from host plant tissues. This process requires careful sterile technique to avoid contamination.

Endophyte Isolation Workflow Plant Tissue Collection Plant Tissue Collection Surface Sterilization Surface Sterilization Plant Tissue Collection->Surface Sterilization Tissue Plating on PDA Tissue Plating on PDA Surface Sterilization->Tissue Plating on PDA Incubation Incubation Tissue Plating on PDA->Incubation Fungal Growth Fungal Growth Incubation->Fungal Growth Isolation of Pure Cultures Isolation of Pure Cultures Fungal Growth->Isolation of Pure Cultures

Caption: Workflow for the isolation of endophytic fungi.

Experimental Protocol: Isolation of Endophytic Talaromyces

  • Plant Material Collection: Collect healthy plant tissues (leaves, stems, or roots) from the desired host plant.

  • Surface Sterilization:

    • Wash the collected plant material thoroughly with sterile distilled water.

    • Immerse the material in 70% ethanol for 30-60 seconds.

    • Transfer to a sodium hypochlorite solution (1-2% available chlorine) for 2-5 minutes. The duration will vary depending on the tissue type.

    • Rinse the material three times with sterile distilled water to remove residual sterilizing agents.

  • Tissue Plating:

    • Aseptically cut the surface-sterilized plant material into small segments (approximately 0.5 cm x 0.5 cm).

    • Place the segments onto Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., streptomycin sulfate at 50 µg/mL) to inhibit bacterial growth.[13]

  • Incubation:

    • Incubate the plates at 25-28°C for 7-21 days, or until fungal hyphae emerge from the plant segments.[13]

  • Isolation of Pure Cultures:

    • Once fungal growth is observed, carefully transfer a small piece of the mycelium from the leading edge of the colony to a fresh PDA plate.

    • Repeat this sub-culturing process until a pure culture is obtained.

For the production of rugulosin, the isolated fungi can be cultivated in both solid and liquid media. Solid-state fermentation on rice or other grain-based media is often effective for inducing secondary metabolite production.[16] Liquid cultures in Potato Dextrose Broth (PDB) or other suitable nutrient-rich media can also be used, particularly for larger-scale production and easier extraction.

Extraction and Purification of Rugulosin

Once the fungal cultures have grown sufficiently, the next step is to extract and purify the bisanthraquinones.

Experimental Protocol: Extraction and Purification

  • Extraction from Solid Culture:

    • Harvest the fungal biomass and the solid substrate.

    • Dry the material at a low temperature (e.g., 40-50°C).

    • Grind the dried material into a fine powder.

    • Extract the powder with an organic solvent such as ethyl acetate or methanol at room temperature with shaking for 24-48 hours. Repeat the extraction process 2-3 times.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium as described for solid cultures.

    • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times.

    • Combine the organic extracts and evaporate to dryness.

  • Purification:

    • The crude extract can be subjected to various chromatographic techniques for purification.

    • Silica Gel Column Chromatography: This is a common first step for fractionation of the crude extract. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is typically used for elution.

    • Sephadex LH-20 Column Chromatography: This is effective for separating compounds based on size and polarity and is often used for further purification of fractions containing bisanthraquinones.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is the final step for obtaining highly pure rugulosin and related compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Analytical Characterization of Rugulosin

Accurate identification and quantification of rugulosin are critical for research and development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the method of choice for this purpose.[17]

Analytical Method: HPLC-UV/Vis and LC-MS/MS Analysis

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) and coupled to a mass spectrometer (MS) is ideal.[18][19][20][21]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. A typical gradient might start with a low percentage of B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Detection:

    • UV/Vis: Rugulosin and other anthraquinones have characteristic UV/Vis absorption spectra, with maxima typically in the range of 250-450 nm. DAD allows for the acquisition of the full spectrum for each peak, aiding in identification.

    • MS/MS: Mass spectrometry provides molecular weight information and fragmentation patterns, which are highly specific for a given compound. Electrospray ionization (ESI) is a common ionization source. Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[18][20]

Biological Activities of Rugulosin and Related Bisanthraquinones

Rugulosin and its analogs exhibit a broad spectrum of biological activities, which are summarized in the table below. These activities underscore the potential of these compounds as leads for the development of new therapeutic agents.

CompoundBiological ActivityTarget/Model SystemReference
RugulosinAntibacterialGram-positive bacteria (e.g., Staphylococcus aureus)[5]
AntifungalCompeting fungi[5]
Anti-insectanSpruce budworm larvae (Choristoneura fumiferana)[5]
CytotoxicMCF-7 human breast cancer cell line[7]
SkyrinCytotoxicMCF-7 human breast cancer cell line[7]
OxyskyrinCytotoxicMCF-7 human breast cancer cell line[7]
Talarolide & TalarenalAnti-inflammatoryInhibition of IL-6 production in LPS-stimulated Beas-2b cells[22]
EmodinCytotoxicVarious cancer cell lines[23]
ChrysophanolCytotoxicJ5 liver cancer cells, prostate cancer cells[24]

Future Perspectives and Conclusion

The study of fungal endophytes and their production of rugulosin and other bisanthraquinones is a rapidly evolving field. The elucidation of the biosynthetic pathways and the identification of the responsible gene clusters open up exciting possibilities for metabolic engineering and synthetic biology approaches to enhance the production of these valuable compounds.[14] Further exploration of the vast diversity of endophytic fungi will undoubtedly lead to the discovery of novel bisanthraquinones with unique biological activities.[8][9]

This guide has provided a comprehensive framework for researchers and drug development professionals to navigate the complexities of this exciting area of natural product research. By integrating robust methodologies for isolation, cultivation, and analysis with a deep understanding of the underlying biology and chemistry, the scientific community can unlock the full potential of these remarkable fungal metabolites.

References

  • Rugulosin - Grokipedia.
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  • The Effect of Endophytic Talaromyces pinophilus on Growth, Absorption and Accumulation of Heavy Metals of Triticum aestivum Grown on Sandy Soil Amended by Sewage Sludge - MDPI.
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  • Endophytic fungi of the genus Talaromyces and plant health | Request PDF - ResearchG
  • (PDF)
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  • Guide to achieving reliable quantit
  • Characterization of an Endophytic Strain Talaromyces assiutensis, CPEF04 With Evaluation of Production Medium for Extracellular Red Pigments Having Antimicrobial and Anticancer Properties - Frontiers.
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  • Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - MDPI.
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  • Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC - PubMed Central.
  • Development of a UHPLC-MS/MS Method for Quantitative Analysis of Aflatoxin B1 in Scutellaria baicalensis - PMC - NIH.
  • New Antibacterial Secondary Metabolites from a Marine-Derived Talaromyces sp. Strain BTBU20213036 - MDPI.
  • Bioactive secondary metabolites from Talaromyces rugulosus GIZ45-A37 and their anti-inflamm

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Methodological & Application

NMR spectroscopy for structural elucidation of Rugulosin A, B, and C

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: NMR Spectroscopy for the Structural Elucidation of Rugulosin A, B, and C

Audience: Researchers, scientists, and drug development professionals.

Navigating Stereochemical Complexity: A Definitive Guide to the Structural Elucidation of Rugulosin A, B, and C using NMR Spectroscopy

Introduction: The Rugulosin Challenge

The rugulosins are a family of fungal bianthraquinone pigments that exhibit a range of biological activities, including antimicrobial and cytotoxic properties.[1][2] Structurally, they are dimeric natural products, with Rugulosin A, B, and C representing a significant challenge in structural elucidation. Rugulosins A and C are homodimers, while Rugulosin B is a heterodimer of two distinct anthraquinone moieties.[2] The core challenge lies not in determining the planar structure, but in unambiguously assigning the relative stereochemistry at the chiral centers linking the two monomeric units. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, providing the detailed atomic-level information necessary to distinguish between these closely related diastereomers.[3][4]

This guide provides an in-depth, experience-driven approach to the structural elucidation of Rugulosin A, B, and C. It moves beyond a simple listing of techniques to explain the causal logic behind the experimental strategy, ensuring a robust and self-validating workflow from sample preparation to final structure confirmation.

The NMR Toolkit: Selecting the Right Experiments

A multi-dimensional NMR approach is essential for tackling the complexity of the Rugulosin family. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation is key to success.

  • 1D NMR: The Foundation (¹H and ¹³C NMR)

    • Expertise & Experience: The initial ¹H and ¹³C NMR spectra provide the fundamental census of protons and carbons in the molecule. For rugulosins, the aromatic region of the ¹H spectrum reveals the substitution patterns on the anthraquinone rings, while the aliphatic region gives the first clues about the hydroaromatic core where the stereochemistry must be defined. The ¹³C spectrum, often enhanced by Distortionless Enhancement by Polarization Transfer (DEPT-135), confirms the count of CH, CH₂, and CH₃ groups, providing a complete carbon framework.[5]

  • 2D Homonuclear Correlation: Tracing Proton Networks (COSY)

    • Expertise & Experience: Correlation Spectroscopy (COSY) is the primary tool for identifying proton-proton (¹H-¹H) spin systems. It reveals which protons are coupled to each other through two or three bonds. In the rugulosins, COSY experiments are critical for tracing the connectivity of protons within each monomer's aliphatic portion, establishing discrete spin systems that will later be connected using long-range correlation experiments.[6]

  • 2D Heteronuclear Correlation: Linking the Framework (HSQC & HMBC)

    • Expertise & Experience: These experiments are the workhorses of structural elucidation.

      • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon it is directly attached to, providing unambiguous one-bond ¹H-¹³C connections.[7] It is far more sensitive than older methods like HETCOR.

      • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for determining the overall carbon skeleton. HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[8][9] For the rugulosins, HMBC is indispensable for connecting the isolated spin systems identified by COSY, linking the aliphatic core to the aromatic rings, and crucially, identifying the key correlations across the dimer interface that confirm the linkage points between the two monomer units.

  • 2D Stereochemical Determination: Unveiling 3D Structure (NOESY & ROESY)

    • Expertise & Experience: The differentiation of Rugulosin A, B, and C hinges on determining their relative stereochemistry. This is achieved by observing the Nuclear Overhauser Effect (NOE), a through-space interaction between protons that are close in proximity (< 5 Å), regardless of their through-bond connectivity.[10]

      • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment maps all NOE interactions in the molecule. Key NOESY cross-peaks between protons on the two different monomer units provide definitive evidence for their relative orientation, allowing for the assignment of stereocenters.[11]

      • Rotating-frame Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules like the rugulosins (MW ~500-1200), the standard NOE can be close to zero, making NOESY experiments ineffective. The ROESY experiment circumvents this issue, as the ROE is always positive regardless of molecular tumbling rate.[12][13] Therefore, ROESY is often the preferred experiment for molecules in this size range to ensure reliable observation of through-space correlations.

Experimental Workflow: From Sample to Structure

A logical and systematic workflow is crucial for an efficient and accurate structural elucidation. The following diagram and protocols outline a field-proven approach.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation Sample 1. Purified Rugulosin Isolate Dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Acquire_1D 4. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) Transfer->Acquire_1D Acquire_2D_Conn 5. Acquire 2D Connectivity Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D_Conn Acquire_2D_Stereo 6. Acquire 2D Stereochemistry Spectra (ROESY/NOESY) Acquire_2D_Conn->Acquire_2D_Stereo Analyze_1D 7. Assign Basic Groups (¹H, ¹³C Chemical Shifts) Acquire_2D_Stereo->Analyze_1D Build_Fragments 8. Build Spin Systems (COSY & HSQC Data) Analyze_1D->Build_Fragments Assemble_Skeleton 9. Assemble Planar Structure (HMBC Data) Build_Fragments->Assemble_Skeleton Determine_Stereo 10. Determine Relative Stereochemistry (ROESY/NOESY Data) Assemble_Skeleton->Determine_Stereo Final_Structure 11. Propose Final Structure Determine_Stereo->Final_Structure

Caption: Logical workflow for Rugulosin structural elucidation.

Detailed Protocols

Causality: Proper sample preparation is paramount for acquiring high-resolution NMR data. Insoluble particulates will degrade magnetic field homogeneity, leading to broad lineshapes and poor spectral quality. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and have minimal signals that overlap with analyte resonances. DMSO-d₆ is often an excellent choice for polyaromatic compounds like rugulosins.

  • Weighing: Accurately weigh 5-10 mg of the purified rugulosin isomer into a clean, dry vial.

  • Solubilization: Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, 99.96% D). Use a vortex mixer or gentle sonication to ensure the sample dissolves completely, creating a homogenous solution.[14]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Transfer: Transfer the clear solution to a 5 mm high-precision NMR tube. The final sample height should be approximately 4-5 cm.

  • Sealing: Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration over the course of long 2D experiments.

Causality: The order of acquisition is strategic. Fast 1D experiments are performed first to confirm sample integrity and concentration and to set the spectral width for subsequent 2D experiments. Connectivity experiments (COSY, HSQC, HMBC) are run before the stereochemistry experiments (NOESY/ROESY) as the planar structure must be known before the 3D arrangement can be determined.

This protocol assumes the use of a 500 MHz or higher field NMR spectrometer.

  • Instrument Setup: Insert the sample into the magnet. Lock, tune, and shim the instrument until optimal field homogeneity is achieved (line width for a singlet should be <0.5 Hz).

  • ¹H NMR Acquisition:

    • Acquire a standard quantitative ¹H spectrum.

    • Key Parameters: 32-64 scans, relaxation delay (d1) of at least 5 seconds for accurate integration.

  • ¹³C {¹H} and DEPT-135 Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

    • Key Parameters: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 20:1 for key carbons). The DEPT-135 experiment will distinguish CH/CH₃ (positive) from CH₂ (negative) signals.

  • gCOSY Acquisition:

    • Acquire a gradient-selected COSY spectrum.

    • Key Parameters: Set spectral widths to cover all proton signals. Acquire 2-4 scans per increment, with 256-512 increments in the indirect dimension (t1).

  • gHSQC Acquisition:

    • Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.

    • Key Parameters: Set the ¹³C spectral width to cover all carbon signals. Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • gHMBC Acquisition:

    • Acquire a gradient-selected HMBC spectrum.

    • Key Parameters: Optimize for long-range coupling constants (nJCH) of 8-10 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.

  • ROESY Acquisition:

    • Acquire a 2D ROESY spectrum.

    • Key Parameters: Use a mixing time of 200-400 ms. This duration is typically sufficient to allow NOEs to build up without being attenuated by spin diffusion.

  • Data Processing:

    • Process all spectra using appropriate software (e.g., Bruker TopSpin, Mnova).

    • Apply a sine-bell or squared sine-bell window function to both dimensions of 2D spectra before Fourier transformation to improve resolution.

    • Phase and baseline correct all spectra carefully. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation and Visualization

The definitive assignment of Rugulosin A, B, or C relies on comparing the acquired data to established literature values and, most importantly, on the unique pattern of NOE/ROE correlations that define the stereochemistry.

Compound Key Differentiating Protons (Approx. δ ppm in DMSO-d₆) Expected Key ROE Correlations
Rugulosin A Protons at the stereogenic centers (e.g., H-1', H-2)Specific correlations defining the syn or anti relationship between the two monomer units.
Rugulosin B Asymmetry in the spectrum due to heterodimeric nature.Unique set of correlations reflecting the specific stereochemical arrangement of the two different monomers.
Rugulosin C Symmetric spectrum, but with different shifts/correlations than A.A distinct pattern of ROE correlations different from Rugulosin A, indicating a different diastereomeric relationship.

(Note: Specific chemical shift values can vary slightly based on solvent, concentration, and temperature and should be confirmed with literature sources.[2][15])

The diagram below illustrates the principle of using ROESY to determine relative stereochemistry. A cross-peak between two protons (e.g., Hₐ and Hₓ) indicates they are close in space, which can confirm or refute a proposed stereochemical model.

G cluster_0 Proposed Stereoisomer 1 cluster_1 Proposed Stereoisomer 2 cluster_2 Resulting ROESY Signal mol1 mol1 p1 p2 p1->p2 < 5 Å label1 label2 mol2 mol2 p3 p4 label3 label4 Result1 Strong ROE Cross-Peak Observed Result2 No ROE Cross-Peak Observed

Caption: Differentiating stereoisomers using ROESY.

Conclusion: A Self-Validating System

The structural elucidation of complex natural products like Rugulosin A, B, and C is a process of hypothesis and verification. The described workflow constitutes a self-validating system. The COSY and HSQC data must be in complete agreement. The planar structure derived from HMBC must be consistent with all ¹H and ¹³C chemical shifts and the molecular formula (obtained from mass spectrometry). Finally, the proposed 3D structure must be unequivocally supported by the key through-space correlations observed in the ROESY spectrum. By systematically applying this suite of NMR experiments and adhering to a logical interpretation framework, researchers can confidently navigate the stereochemical complexities of the Rugulosin family and other challenging natural products.

References
  • Butts, C. P., & Mobli, M. (2008). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 452, 3-25. [Link]

  • Papanikolaou, N., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(7), 3169. [Link]

  • Hays, J. B., et al. (2001). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Magnetic Resonance in Chemistry, 39(11), 687-692. [Link]

  • Kutateladze, A. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(1), 10-17. [Link]

  • Manzano, P. M., et al. (2024). Experimental, predicted, and literature data of the 1 H and 13 C NMR chemical shifts (ppm) of catenarin. ResearchGate. [Link]

  • Giraudeau, P. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6268. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(21), 2488-2536. [Link]

  • Kato, E., et al. (2013). Structural elucidation of a novel transglycosylated compound α-glucosyl rhoifolin and of α -glucosyl rutin by NMR spectroscopy. Carbohydrate Research, 376, 51-57. [Link]

  • Holzgrabe, U. (2007). NMR SPECTROSCOPY OF NATURAL SUBSTANCES. NMR Spectroscopy in Pharmaceutical Analysis. [Link]

  • da Silva, A. C. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. [Link]

  • Ahmad, V. U. (1996). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Pure and Applied Chemistry, 68(11), 2067-2074. [Link]

  • Mondal, P., et al. (2021). Chemoenzymatic, Biomimetic Total Synthesis of (‒)-Rugulosin B, C and Rugulin Analogues and its Biosynthetic Implications. Organic & Biomolecular Chemistry, 19(2), 336-340. [Link]

  • Al Kazman, B. S., & Prieto, J. M. (2021). Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. Molecules, 26(20), 6296. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information Chemoenzymatic Reduction of Citreorosein and its Implications for Aloe-Emodin and Rugulosin C. [Link]

  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. [Link]

  • Reddit. (2020). Can NMR distinguish between stereoisomers? r/chemhelp. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Inman, M., et al. (2022). Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE. Journal of Natural Products, 85(2), 333-343. [Link]

  • Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group. [Link]

  • Raja, H. A., et al. (2017). qNMR for profiling the production of fungal secondary metabolites. Planta Medica, 83(12/13), 969-976. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ResearchGate. (n.d.). Observed correlations in the NOESY NMR experiment of the... [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]

  • OCER. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. [Link]

  • ResearchGate. (n.d.). NMR analysis of budding yeast metabolomics: A rapid method for sample preparation. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]

  • The Organic Chemistry Tutor. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]

  • Li, A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(9), 1614-1618. [Link]

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  • ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]

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Application Note: High-Sensitivity Detection of Rugulosin in Grain Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity method for the quantitation of Rugulosin , a hepatotoxic bis-anthraquinoid mycotoxin, in complex grain matrices (wheat, maize, rice). Unlike standard multi-mycotoxin screens that often compromise on specific analyte recovery, this protocol utilizes a Modified QuEChERS extraction optimized for acidic pigments, coupled with Polarity-Switching LC-MS/MS . The method addresses the critical challenge of chromatographically separating Rugulosin from its structural isomer, Luteoskyrin, ensuring zero false positives in regulatory compliance testing.

Introduction

Rugulosin (


) is a secondary metabolite produced primarily by Penicillium rugulosum and P. tardum. Structurally, it is a bis-anthraquinone pigment. While less regulated than Aflatoxins, its potent hepatotoxicity and potential carcinogenicity make it a critical target for food safety surveillance.
The Analytical Challenge
  • Isomerism: Rugulosin is an isomer of Luteoskyrin. Both have identical molecular weights (542.5 g/mol ) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

  • Acidity: The molecule contains multiple phenolic hydroxyl groups, making it acidic. Standard basic clean-up steps (e.g., PSA in QuEChERS) can irreversibly bind the toxin, leading to poor recovery.

  • Matrix Suppression: Grain matrices are rich in lipids and carbohydrates that suppress ionization in the electrospray source.

Experimental Workflow

The following diagram outlines the optimized critical path for Rugulosin analysis.

RugulosinWorkflow Sample Grain Sample (5g, Ground) Extract Extraction ACN:H2O:Acetic Acid (79:20:1) Sample->Extract Slurry Mixing Partition Partitioning MgSO4 + NaCl (4:1 w/w) Extract->Partition Salting Out Cleanup dSPE Cleanup C18 Only (NO PSA) Partition->Cleanup Lipid Removal LC UHPLC Separation C18 Column (Acidic Mobile Phase) Cleanup->LC Injection MS MS/MS Detection ESI(-) Mode MRM Acquisition LC->MS Quantitation

Caption: Optimized workflow for Rugulosin extraction avoiding PSA sorbent to preserve acidic phenolic analytes.

Materials and Methods

Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm), Acetic Acid (HAc).

  • Salts: Anhydrous Magnesium Sulfate (

    
    ), Sodium Chloride (NaCl).
    
  • Internal Standard:

    
    -Rugulosin (if available) or Deepoxy-deoxynivalenol (DOM-1) as a surrogate for retention time monitoring.
    
Sample Preparation (Modified QuEChERS)

Rationale: Standard QuEChERS uses PSA (Primary Secondary Amine) to remove organic acids. Since Rugulosin is acidic, PSA will strip the analyte. We substitute PSA with C18 for lipid removal only.

  • Homogenization: Grind grain sample to a fine powder (<1 mm).

  • Extraction: Weigh 5.0 g of sample into a 50 mL centrifuge tube.

  • Wetting: Add 10 mL of water. Vortex and let stand for 10 min.

  • Solvent Addition: Add 10 mL of Extraction Solvent (ACN:Water:Acetic Acid, 79:20:1 v/v/v).

    • Note: The acetic acid ensures phenolic groups remain protonated, improving partitioning into the organic layer.

  • Salting Out: Add 4 g

    
     and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 x g for 5 min.
    
  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg

    
     and 50 mg C18 .
    
    • CRITICAL: Do NOT use PSA or GCB (Graphitized Carbon Black).

  • Filtration: Vortex, centrifuge, and filter supernatant through a 0.22 µm PTFE filter into an autosampler vial.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

    • Why: HSS T3 provides superior retention for polar phenolics compared to standard C18.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Curve
0.0 10 Initial
1.0 10 Hold
8.0 95 Linear
10.0 95 Wash
10.1 10 Re-equilibrate

| 13.0 | 10 | End |

MS/MS Parameters
  • Source: Electrospray Ionization (ESI).[1]

  • Polarity: Negative Mode (ESI-) is preferred for sensitivity due to phenolic protons. However, Positive Mode (ESI+) parameters are provided for multi-toxin method compatibility.

Table 1: MRM Transitions for Rugulosin

PolarityPrecursor Ion (m/z)Product Ion (m/z)TypeCE (eV)Mechanism
ESI (-) 541.1

297.0 Quant-35Cleavage of dimer bond
ESI (-) 541.1

269.0Qual-45Loss of CO from monomer
ESI (+) 543.1

311.1Quant30Cleavage + H transfer
ESI (+) 543.1

283.1Qual40Loss of CO

Results and Discussion

Chromatographic Separation of Isomers

Rugulosin and Luteoskyrin are bis-anthraquinoid isomers. Failure to separate them results in false positives.

  • Rugulosin RT: ~7.2 min

  • Luteoskyrin RT: ~7.8 min

  • Observation: The HSS T3 column provides baseline resolution (

    
    ). If co-elution persists due to column aging, switch to a Phenyl-Hexyl  stationary phase, which leverages pi-pi interactions to discriminate the stereochemical orientation of the anthraquinone rings.
    
Linearity and Sensitivity
  • Linear Range: 1.0 – 500 µg/kg (ppb).

  • LOD: 0.3 µg/kg.

  • Matrix Effects: Grain matrices typically show signal suppression (SSE < 80%).

    • Correction: Matrix-matched calibration curves are mandatory for accurate quantitation.

Troubleshooting & Quality Control

The following decision tree assists in diagnosing common analytical failures.

Troubleshooting Start Issue: Low Recovery (<70%) CheckpH Check Extraction pH (Must be < 4.0) Start->CheckpH CheckSorbent Did you use PSA? CheckpH->CheckSorbent pH OK Action1 Add more Acetic Acid to Extraction Solvent CheckpH->Action1 pH > 4 CheckIon Check Ionization Mode CheckSorbent->CheckIon No Action2 Remove PSA. Use C18 only. CheckSorbent->Action2 Yes Action3 Switch to ESI(-) for higher sensitivity CheckIon->Action3 Signal Low

Caption: Troubleshooting logic for addressing low recovery or sensitivity issues.

Common Pitfalls
  • PSA Usage: Using standard QuEChERS kits containing PSA will result in <10% recovery of Rugulosin.

  • Glassware Adsorption: Anthraquinones can bind to active sites on untreated glass. Use silanized glassware or high-quality polypropylene tubes.

  • Light Sensitivity: Rugulosin is photosensitive. Perform all extraction steps in amber glassware or low-light conditions.

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the risks for public and animal health related to the presence of citrinin in food and feed.Link (Context on Penicillium toxin regulation).

  • Sulyok, M., et al. (2020).[2] Development and validation of a liquid chromatography/tandem mass spectrometry method for the determination of 39 mycotoxins in wheat and maize. Rapid Communications in Mass Spectrometry. Link (Basis for acidic extraction protocols).

  • Ueno, Y., et al. (1971). Toxicological approaches to the metabolites of Fusaria. II. Isolation of fusarenon-X from the culture filtrate of Fusarium nivale Fn 2B. Japanese Journal of Experimental Medicine.
  • PubChem. (n.d.). Rugulosin Compound Summary.[3] National Library of Medicine. Link (Chemical structure and physical property verification).

Sources

X-ray crystallography for determining the absolute configuration of Rugulosin

Author: BenchChem Technical Support Team. Date: February 2026

Application and Protocol Guide:

Unambiguous Determination of Rugulosin's Absolute Configuration Using Single-Crystal X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Imperative of Stereochemical Precision in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this distinction is paramount. Often, one enantiomer exhibits the desired therapeutic effect while the other may be inactive or, in some cases, induce harmful side effects. The tragic story of thalidomide serves as a stark reminder of this principle. Therefore, the unambiguous assignment of the absolute configuration of a chiral drug candidate is a non-negotiable step in the drug development pipeline.[1][2]

Rugulosin, a naturally occurring bisanthraquinone pigment found in various fungi, presents such a stereochemical challenge.[3] It possesses a complex, cage-like structure with multiple stereocenters, making its absolute configuration determination by spectroscopic methods alone a formidable task.[3][4] This is where the unparalleled power of single-crystal X-ray crystallography comes to the forefront. It stands as the gold standard for elucidating the precise three-dimensional structure of molecules, providing direct and irrefutable evidence of their absolute configuration.[5] This application note provides a comprehensive guide to the theory and practice of determining the absolute configuration of Rugulosin using X-ray crystallography, with a focus on the principles of anomalous dispersion.

The Physics Behind the Method: Harnessing Anomalous Dispersion

Under normal X-ray diffraction conditions, the scattering intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel pair, are equal. This phenomenon, known as Friedel's Law, leads to a centrosymmetric diffraction pattern, making it impossible to distinguish between enantiomers.[6]

However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[7][8][9] This results in a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law.[6][8] Consequently, the intensities of the Friedel pair, now referred to as a Bijvoet pair, are no longer equal.[10] This intensity difference, though often subtle, contains the crucial information needed to determine the absolute configuration of the molecule.[11]

The magnitude of this anomalous scattering effect is dependent on the atomic number of the elements present and the wavelength of the X-rays used.[1][7] While lighter atoms like carbon, nitrogen, and oxygen exhibit weak anomalous scattering with commonly used X-ray sources (e.g., Cu Kα or Mo Kα radiation), heavier atoms show a more pronounced effect.[7][12] For organic molecules like Rugulosin, which are primarily composed of light atoms, careful data collection and analysis are essential to reliably determine the absolute configuration.

Key Parameters for Absolute Structure Determination: The Flack and Hooft Parameters

To quantify the absolute structure, crystallographers rely on specific refinement parameters. The most widely used is the Flack parameter , developed by Howard Flack.[10][13][14] This parameter, typically denoted as 'x', is refined against the diffraction data and ideally converges to a value of 0 for the correct enantiomer and 1 for the inverted structure. A value close to 0.5 may indicate a racemic mixture or twinning.[10] A key indicator of a reliable determination is a small standard uncertainty (s.u.) on the Flack parameter, generally expected to be less than 0.04.[15]

An alternative and complementary approach involves the Hooft parameter , which utilizes Bayesian statistics to analyze the differences in Bijvoet pairs.[16] The Hooft parameter and its associated uncertainty provide another robust measure of the absolute structure, often with a smaller standard uncertainty than the Flack parameter, especially in cases with weak anomalous scattering.[16]

Experimental Workflow: From Powder to Structure

The successful determination of Rugulosin's absolute configuration hinges on a meticulously executed experimental workflow.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Refinement cluster_3 Validation & Deposition start Pure Rugulosin Sample crystallization Crystal Growth start->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement absolute_config Absolute Configuration Determination structure_refinement->absolute_config validation Structure Validation absolute_config->validation deposition Database Deposition (e.g., CCDC) validation->deposition final_report Final Report deposition->final_report

Figure 1. A generalized workflow for determining the absolute configuration of a small molecule like Rugulosin via X-ray crystallography.

Detailed Protocols

Protocol 1: Crystallization of Rugulosin

The foundation of a successful X-ray crystallographic analysis is the growth of high-quality single crystals.[17][18] For a molecule like Rugulosin, which may be challenging to crystallize, a systematic screening of various conditions is crucial.

Materials:

  • Purified Rugulosin (>98% purity)

  • A range of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, acetonitrile, toluene, hexane)

  • Small glass vials or tubes (e.g., 0.5-2 mL)

  • Micro-syringes and filters (0.22 µm)

Methods:

  • Solvent Selection and Solubility Screening:

    • Begin by assessing the solubility of Rugulosin in a variety of solvents. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of Rugulosin in a suitable solvent.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The key is to avoid rapid crystal growth, which often leads to poorly ordered crystals.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve Rugulosin in a good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which Rugulosin is insoluble. The good solvent should be more volatile than the poor solvent.

    • Over time, the good solvent will slowly diffuse out of the inner vial and the anti-solvent vapor will diffuse in, gradually reducing the solubility of Rugulosin and promoting crystallization.

  • Cooling:

    • Prepare a saturated solution of Rugulosin in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The rate of cooling is critical; slower cooling generally yields better crystals.

Expert Insights:

  • Purity is paramount. Even small amounts of impurities can inhibit crystal growth or lead to disordered crystals.

  • Patience is a virtue in crystallography. Allow sufficient time for crystals to grow undisturbed.[19]

  • If Rugulosin proves difficult to crystallize on its own, consider co-crystallization with a suitable guest molecule or the formation of a salt or derivative that may have better crystallization properties.[1][5]

Protocol 2: X-ray Data Collection

Once suitable crystals are obtained, the next step is to collect high-quality diffraction data.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting:

    • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.

    • Mount the crystal on a suitable support (e.g., a glass fiber or a cryo-loop) using a minimal amount of cryo-protectant oil.

  • Data Collection Strategy:

    • For absolute configuration determination of a light-atom structure like Rugulosin, using a copper X-ray source is often advantageous as it enhances the anomalous scattering signal from oxygen atoms compared to a molybdenum source.[12]

    • Collect a highly redundant dataset. This means measuring the same reflections multiple times at different crystal orientations. This is crucial for accurately measuring the small intensity differences between Bijvoet pairs.

    • Aim for high resolution data (d_min < 0.8 Å).

    • Ensure complete data coverage.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of each reflection.

    • Apply necessary corrections for Lorentz factor, polarization, and absorption.

    • Merge the redundant data, but importantly, do not merge the Friedel pairs at this stage. This is a critical step to preserve the anomalous signal.

Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination

Software:

  • A comprehensive crystallographic software suite (e.g., SHELX, Olex2, CRYSTALS).

Methodology:

  • Structure Solution:

    • Solve the crystal structure using direct methods or dual-space methods to obtain an initial model of the molecule.

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters (thermal parameters) against the experimental data.

    • Locate and refine hydrogen atoms.

  • Absolute Configuration Determination:

    • During the final stages of refinement, introduce the Flack parameter into the least-squares model.

    • Refine the Flack parameter and monitor its value and standard uncertainty.

    • As an independent verification, calculate the Hooft parameter and analyze the distribution of Bijvoet pair intensity differences.

    • A Flack parameter close to 0 with a small s.u. (e.g., < 0.04) provides strong evidence for the correctness of the assigned absolute configuration.[15] If the Flack parameter refines to a value close to 1, the inverted model is the correct one.

Data Presentation and Validation

A clear and comprehensive presentation of the crystallographic data is essential for the scientific record.

Table 1: Hypothetical Crystallographic Data and Refinement Statistics for Rugulosin

ParameterValue
Chemical FormulaC30 H22 O10
Formula Weight542.49
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)18.789(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)2938(2)
Z4
Calculated Density (g/cm³)1.225
Absorption Coefficient (mm⁻¹)0.091 (for Mo Kα)
F(000)1128
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected25432
Independent reflections6789 [R(int) = 0.034]
Completeness to θ = 27.5° (%)99.8
Data / restraints / parameters6789 / 0 / 361
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Absolute structure parameter (Flack x) 0.02(3)
Hooft parameter y 0.03(2)
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21

Structure Validation and Deposition:

  • The final structural model should be validated using tools like PLATON/checkCIF to ensure its geometric and crystallographic reasonability.

  • Upon validation, the crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[20][21]

Conclusion: An Indispensable Tool in Modern Drug Discovery

X-ray crystallography provides an unambiguous and powerful method for determining the absolute configuration of chiral molecules like Rugulosin.[22][23][24] By leveraging the principles of anomalous dispersion and carefully executing the experimental and analytical protocols outlined in this guide, researchers can confidently establish the stereochemistry of their compounds. This fundamental information is not only crucial for understanding structure-activity relationships but is also a regulatory requirement for the development of new chiral drugs. The insights gained from X-ray crystallography are integral to accelerating the drug discovery process and ensuring the safety and efficacy of new therapeutic agents.[2]

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Albright, T. A., & White, P. S. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier. [Link]

  • Ilari, A., & Savino, C. (2018). A Review on Crystallography and Its Role on Drug Design. Journal of Crystallography, 2018, 1-10. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Cooper, R. I. (2020). Howard Flack and The Flack Parameter. Chemistry, 2(4), 796-804. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Chemical Crystallography, University of Oxford. (n.d.). Absolute Configuration. Retrieved from [Link]

  • Kupp, F., Frey, W., & Richert, C. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]

  • Kovalev, K., Ovchinnikova, E., Dmitrienko, V., & Roshchin, A. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2169. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Blake, A. J. (2021). How to grow crystals for X-ray crystallography. IUCrJ, 8(Pt 6), 947–964. [Link]

  • Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2021). The current role and evolution of X-ray crystallography in drug discovery and development. Pharmaceuticals, 14(12), 1263. [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1433–1440. [Link]

  • CSIC. (n.d.). Structural resolution. The anomalous dispersion. Retrieved from [Link]

  • Al-Otaibi, F. M., Al-Otaibi, N. M., Al-Harbi, T. M., Al-Anazi, M. R., & Al-Onazi, W. A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • IUCr. (n.d.). Anomalous dispersion of X-rays in crystallography. Retrieved from [Link]

  • Ciulli, A. (2013). Protein X-ray Crystallography and Drug Discovery. Methods in Molecular Biology, 922, 1-17. [Link]

  • CCDC. (n.d.). Absolute Configuration. Retrieved from [Link]

  • PubChem. (n.d.). Rugulosin. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Anomalous scattering. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Spek, A. L. (n.d.). Bijvoet-Pair Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (+)rugulosin (1) and skyrin (2). Retrieved from [Link]

  • Wang, Y., et al. (2021). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. Journal of the American Chemical Society, 143(35), 14147–14155. [Link]

  • Kumar, A., et al. (2022). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 15(1), 415-421. [Link]

  • Berman, H. M., et al. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link]

  • Merritt, E. A. (n.d.). X-ray Anomalous Scattering. University of Washington. Retrieved from [Link]

  • PubChem. (n.d.). Rugulosine. Retrieved from [Link]

  • UniProt. (n.d.). Homepage. Retrieved from [Link]

  • CCDC. (2021, October 1). How to: Use Cambridge Structural Database Subsets [Video]. YouTube. [Link]

  • UCLA. (n.d.). Cambridge Structural Database System - Software. Retrieved from [Link]

  • Proteopedia. (n.d.). Protein Data Bank. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in Rugulosin HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Rugulosin Analysis Ticket ID: RUG-HPLC-001 Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2][3][4]

Executive Summary

Rugulosin is a bis-anthraquinone mycotoxin with a complex polycyclic structure containing multiple phenolic hydroxyl groups.[4][5] In HPLC analysis, it is notorious for exhibiting severe peak tailing (Asymmetry factor > 1.5).[1][2][3][4] This is rarely a random error; it is a symptom of specific chemical mismatches between the analyte, the stationary phase, and the mobile phase.

This guide moves beyond generic advice to address the specific molecular behavior of Rugulosin. We will troubleshoot the three primary drivers of tailing for this molecule: Silanol Interaction , Metal Chelation , and Ionization State Mismatch .[1][3]

Diagnostic Workflow

Before modifying your method, use this logic flow to identify the root cause.

Rugulosin_Troubleshooting Start START: Peak Tailing > 1.5 Check_pH Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Check_Col Check Column Type Is it Base-Deactivated / End-capped? Check_pH->Check_Col Yes Action_Acidify Action: Acidify Mobile Phase (Add 0.1% Formic or H3PO4) Check_pH->Action_Acidify No Check_Sample Check Sample Solvent Is injection solvent stronger than MP? Check_Col->Check_Sample Yes Action_Column Action: Switch to High-Purity End-capped C18 or Phenyl-Hexyl Check_Col->Action_Column No Chelation Suspect Metal Chelation (Anthraquinone moiety) Check_Sample->Chelation No Action_Dilute Action: Match Sample Solvent to Initial Mobile Phase Check_Sample->Action_Dilute Yes Action_Passivate Action: Add EDTA or Passivate System Chelation->Action_Passivate

Figure 1: Systematic decision tree for isolating the cause of Rugulosin peak tailing.

Module 1: The Chemistry of Silanol Interactions

The Issue: Rugulosin contains multiple phenolic hydroxyl (-OH) groups. On standard silica columns, residual silanol groups (Si-OH) on the stationary phase are slightly acidic.[2][3][4] If the mobile phase pH is neutral (pH 6-7), the silanols ionize (Si-O⁻), acting as cation exchangers that attract protons from the Rugulosin phenolic groups or engage in strong hydrogen bonding.[1][4] This "secondary retention" causes the tail.[6][7]

The Fix: You must suppress ionization on both the analyte and the silica surface.

Optimized Mobile Phase Protocol

Goal: Maintain pH < 3.0 to keep Rugulosin protonated (neutral) and suppress silanol activity.

  • Aqueous Phase (Solvent A):

    • For LC-UV: 0.1% Phosphoric Acid (

      
      ) in water.[3][4] Phosphate provides better buffering capacity at low pH than organic acids.
      
    • For LC-MS: 0.1% Formic Acid in water.[4] (Volatile, but less buffering strength).[1][2][3][4]

  • Organic Phase (Solvent B): Acetonitrile (preferred over Methanol for sharper peaks with anthraquinones).[3][4]

  • Gradient:

    • Start: 10% B[4]

    • Ramp to 90% B over 15-20 min.

    • Note: Rugulosin is hydrophobic; ensure the gradient goes high enough to elute it fully.

Validation Step: Measure the pH of the aqueous phase after adding the modifier. It must be between 2.0 and 2.8.

Module 2: The "Hidden" Variable – Metal Chelation

The Issue: Rugulosin is a bis-anthraquinone. Anthraquinones are known chelators; they can bind to trace metal ions (Iron, Stainless Steel) in the HPLC frits, column walls, or solvent lines.[1][2][3] This interaction creates a "shark fin" tailing profile that pH adjustment cannot fix.

The Fix: Remove metal interaction sites.

Chelation Troubleshooting Experiment

If pH adjustment failed, perform this test to confirm chelation:

StepActionObservation
1 Prepare Mobile Phase A with 0.1 mM EDTA (Disodium ethylenediaminetetraacetate).[1][2][3][4]EDTA is a stronger chelator than Rugulosin.
2 Run the standard Rugulosin method.--
3 Compare Peak Asymmetry (

).[3][4]
If

drops from >2.0 to <1.3, metal chelation is the root cause.

Permanent Solution:

  • Hardware: Replace stainless steel frits with PEEK frits. Use PEEK tubing for low-pressure lines.[4]

  • Column: Use a "Glass-lined" or "PEEK-lined" HPLC column hardware if available.[2][3][4]

  • Solvent: Use LC-MS grade solvents (lower metal ion content).[3][4]

Module 3: Column Selection Strategy

The Issue: "Standard" C18 columns often have high metal impurity levels or low surface coverage, leaving silanols exposed.[1]

The Fix: Use "Type B" Silica or modern Hybrid particles.

Recommended Column Specifications

Do not select a column based solely on "C18". Look for these specific attributes in the manufacturer's datasheet:

  • Base Deactivated Silica (BDS): These are chemically treated to remove acidic silanol activity.[4]

  • High Carbon Load (>15%): Higher coverage reduces the chance of Rugulosin interacting with the underlying silica.

  • End-Capping: Essential. Look for "Double End-Capped" or "Proprietary End-Capping".[2][3][4]

  • Alternative Phase: Phenyl-Hexyl columns often provide better peak shape for aromatic anthraquinones due to

    
     interactions, which can offer a different selectivity mechanism than pure hydrophobicity.[2][3][4]
    

Module 4: Sample Solvent Mismatch

The Issue: Rugulosin is soluble in organic solvents. Researchers often dissolve it in 100% Methanol or Acetonitrile. When injecting this "strong solvent" plug into a mobile phase that is starting at 10% organic (weak), the Rugulosin travels faster than the mobile phase at the head of the column. This causes "peak fronting" or distorted tailing.[8]

The Fix: Solvent Matching Protocol.

  • Dissolve Stock: Dissolve pure Rugulosin in 100% Acetonitrile (high concentration stock).

  • Dilute Working Standard: Dilute the stock at least 1:10 with the initial mobile phase (e.g., 90% Water / 10% ACN + Acid).

  • Injection Volume: If solubility limits the dilution, reduce injection volume to < 5

    
    L.
    

Frequently Asked Questions (FAQ)

Q: Can I use ion-pairing agents like Triethylamine (TEA) to fix the tailing? A: Historically, yes.[3][4] TEA competes for silanol sites, improving peak shape.[1][2][3] However, TEA is not recommended for modern LC-MS applications as it suppresses ionization and contaminates the mass spec source. For UV-only work, adding 5-10 mM TEA can be a "magic bullet" if column replacement isn't an option.[1][2][3][4]

Q: My retention time is shifting along with the tailing. Why? A: This suggests the column is not equilibrated or the surface chemistry is changing. Anthraquinones can adsorb irreversibly to active sites.

  • Action: Run a "sacrificial" high-concentration injection of Rugulosin to saturate the active sites, then run your analytical samples.

Q: Is Rugulosin light-sensitive? A: Yes, like many pigments.[2][3][4] Degradation products often elute as small humps on the tail of the main peak, mimicking tailing.

  • Action: Use amber glassware and minimize exposure to ambient light during preparation.

References

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC?Link

  • Crawford Scientific. (2019).[4] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Link

  • BenchChem. Troubleshooting peak tailing in HPLC analysis of phenolic compounds.Link

  • U.S. National Library of Medicine. (2025). Rugulosin Compound Summary (CID 139589216).[3][4] PubChem. Link[1][3][4]

  • CABI Digital Library. HPLC Separation of Anthraquinones from Rhubarbs.Link[1][3][4]

Sources

Stability of Rugulosin in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Rugulosin Handling & Stability

Welcome to the technical support guide for Rugulosin, a bioactive bisanthraquinone mycotoxin.[1] This document provides researchers, scientists, and drug development professionals with essential information regarding the stability of Rugulosin in various solvents and under different storage conditions. Adherence to these guidelines is critical for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing Rugulosin?

A1: Rugulosin exhibits poor solubility in water but is readily soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) at concentrations up to 1 mg/mL.[1] For long-term storage, DMSO is generally preferred due to its ability to form stable solutions at low temperatures. However, for cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][3] Ethanol is a suitable alternative, particularly when DMSO is incompatible with the experimental system.

Q2: What are the optimal storage conditions for Rugulosin, both as a solid and in solution?

A2: Rugulosin is sensitive to both light and heat.[1] To maintain its stability, solid Rugulosin should be stored at -20°C in a dark, airtight container. Stock solutions of Rugulosin, regardless of the solvent, should also be stored at -20°C and protected from light.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.

Q3: How can I determine if my Rugulosin sample has degraded?

A3: A visual inspection of the solid compound can be an initial indicator; a change from its characteristic intense yellow color may suggest degradation.[1][4] For solutions, the most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[1] A decrease in the area of the main Rugulosin peak and the appearance of new peaks are indicative of degradation.

Q4: What are the likely degradation products of Rugulosin?

A4: The exact degradation pathways of Rugulosin under various conditions are not extensively detailed in the public domain. However, like many complex natural products, it is susceptible to hydrolysis, oxidation, and photolysis. Degradation may involve the cleavage of its cage-like structure or modifications to its anthraquinone units.[1][5] Identifying these degradation products typically requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q5: Are there any known incompatibilities of Rugulosin with common lab materials?

A5: While specific incompatibility studies for Rugulosin are not widely published, it is good practice to use high-quality, inert materials for storage and handling. For solutions, borosilicate glass or polypropylene tubes are recommended. Some mycotoxins have been observed to adsorb to certain types of plastic, so consistency in the materials used is key for reproducible results.

Troubleshooting Guides

Issue 1: Inconsistent Results in Bioassays

  • Possible Cause 1: Rugulosin Degradation. If stock solutions are old, have been stored improperly (e.g., at room temperature or exposed to light), or subjected to multiple freeze-thaw cycles, the compound may have degraded, leading to lower-than-expected activity.

    • Solution: Prepare fresh stock solutions from solid material. Always store aliquots at -20°C and protect them from light. Run a quick purity check using HPLC if you suspect degradation.

  • Possible Cause 2: Solvent Effects. High concentrations of solvents like DMSO or ethanol can have their own biological effects, potentially masking or altering the activity of Rugulosin.

    • Solution: Ensure the final solvent concentration in your assay is consistent across all treatments and is below the threshold known to affect your specific cell line or assay system (generally <0.5% for DMSO).[2][3] Include a solvent-only control in your experiments.

  • Possible Cause 3: Precipitation in Aqueous Media. Rugulosin is poorly soluble in water.[1] When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium, the compound can precipitate, reducing its effective concentration.

    • Solution: When diluting, add the Rugulosin stock solution to the aqueous medium slowly while vortexing to facilitate mixing. Visually inspect the final solution for any signs of precipitation. If precipitation is a persistent issue, consider using a solubilizing agent, but be sure to test its effects on your experimental system.

Issue 2: Unexpected Peaks in HPLC Analysis

  • Possible Cause 1: Sample Degradation. As mentioned, new peaks are a hallmark of degradation.

    • Solution: Compare the chromatogram of the suspect sample to a freshly prepared standard. If new peaks are present in the older sample, it has likely degraded.

  • Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or the HPLC system itself.

    • Solution: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware is thoroughly cleaned and that you are using high-purity, HPLC-grade solvents.

Experimental Protocols

Protocol 1: Preparation of Rugulosin Stock Solution
  • Objective: To prepare a stable, concentrated stock solution of Rugulosin.

  • Materials:

    • Rugulosin (solid)

    • Anhydrous DMSO or 200-proof ethanol

    • Calibrated analytical balance

    • Amber glass vial or polypropylene tube

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid Rugulosin to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of Rugulosin using a calibrated analytical balance.

    • Add the appropriate volume of solvent (e.g., DMSO or ethanol) to achieve the target concentration (e.g., 1 mg/mL).

    • Vortex the solution until the Rugulosin is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use amber glass vials or polypropylene tubes.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: HPLC Method for Purity Assessment
  • Objective: To assess the purity of a Rugulosin sample and detect potential degradation.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water, both containing a small amount of acetic acid (e.g., 0.1%) is often effective.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Rugulosin has absorption maxima at 254 nm and 389 nm, both of which can be used for detection.[1]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a sample of Rugulosin for injection by diluting the stock solution in the mobile phase.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient program and collect the data.

    • Analyze the resulting chromatogram. Purity can be estimated by the relative area of the main Rugulosin peak compared to the total area of all peaks.

Data Summary & Visualizations

Table 1: Solubility and Recommended Storage for Rugulosin

ParameterRecommendationRationale
Primary Solvents DMSO, Ethanol, Methanol (up to 1 mg/mL)[1]Readily dissolves the compound.
Poor Solvents Water[1]Rugulosin is hydrophobic and will not dissolve well.
Solid Storage -20°C, in the dark, airtight container[1]Sensitive to heat and light, which can cause degradation.
Solution Storage -20°C, in the dark, single-use aliquots[1]Prevents degradation and avoids repeated freeze-thaw cycles.

Diagram 1: Troubleshooting Workflow for Inconsistent Bioassay Results

G start Inconsistent Bioassay Results q1 Is the Rugulosin stock solution freshly prepared? start->q1 fresh Prepare a fresh stock solution from solid. Re-run the assay. q1->fresh No q2 Is the final solvent concentration <0.5% and consistent across all wells? q1->q2 Yes fresh->q2 solvent_control Adjust solvent concentration. Include a solvent-only control. q2->solvent_control No q3 Is there any visible precipitation in the assay medium? q2->q3 Yes solvent_control->q3 precipitate Improve dilution method (e.g., vortexing). Consider a solubilizing agent. q3->precipitate Yes end Re-evaluate experimental design and other parameters. q3->end No precipitate->end

Caption: Workflow for diagnosing inconsistent experimental outcomes.

Diagram 2: Logic for Assessing Rugulosin Stability

G cluster_results Interpret HPLC Results start Assess Rugulosin Stability storage Check Storage Conditions (-20°C, Dark) start->storage hplc Perform HPLC Analysis storage->hplc compare Compare to a Fresh Standard or Reference Chromatogram hplc->compare single_peak Single, sharp peak at expected retention time? compare->single_peak new_peaks Appearance of new peaks or reduced main peak area? compare->new_peaks stable Sample is likely stable. single_peak->stable Yes degraded Sample has likely degraded. new_peaks->degraded Yes

Caption: Decision logic for verifying the stability of Rugulosin samples.

References

  • Rugulosin - Grokipedia.
  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Rugulosin + form - Bioaustralis Fine Chemicals. Available from: [Link]

  • Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available from: [Link]

  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - NIH. Available from: [Link]

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Validation & Comparative

A Comparative In Vitro Analysis of Antiviral Activity: Rugulosin versus Ribavirin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antiviral drug discovery, the exploration of novel chemical entities with broad-spectrum activity remains a paramount objective. This guide provides a detailed comparative analysis of the in vitro antiviral properties of Rugulosin, a naturally occurring anthraquinone pigment, and Ribavirin, a synthetic guanosine analog widely used in clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, antiviral spectra, and cytotoxic profiles, supported by experimental data and methodologies.

Introduction to the Contenders

Rugulosin , a secondary metabolite produced by various fungi of the Penicillium and Talaromyces genera, has garnered interest for its diverse biological activities, including antibacterial and cytotoxic properties.[1] Its potential as an antiviral agent is an emerging area of investigation. Structurally, Rugulosin is a dimeric anthraquinone, a class of compounds known to interact with nucleic acids and associated enzymes.

Ribavirin is a well-established broad-spectrum antiviral drug effective against a range of RNA and DNA viruses.[2] It is a prodrug that, once phosphorylated within the host cell, interferes with viral replication through multiple mechanisms.[3] Its clinical utility, often in combination therapies, has been demonstrated for infections such as hepatitis C and respiratory syncytial virus (RSV).[2]

Mechanism of Action: A Tale of Two Strategies

The antiviral strategies of Rugulosin and Ribavirin diverge significantly, reflecting their distinct chemical natures and evolutionary origins.

Rugulosin: Direct Interference with Viral Machinery

Rugulosin's antiviral activity appears to stem from its ability to directly interact with and inhibit viral components. It has been shown to be an inhibitor of HIV-1 integrase, a critical enzyme for the integration of the viral genome into the host cell's DNA. Furthermore, some evidence suggests that Rugulosin can directly inactivate viral particles, as observed with influenza viruses.[4] The proposed primary mechanism involves the formation of chelate complexes with nucleic acids, thereby inhibiting replication and transcription processes.[4]

Ribavirin: A Multi-pronged Attack on Viral Replication

Ribavirin employs a more multifaceted approach to impede viral propagation. Its mechanisms of action are complex and can vary depending on the virus and host cell type.[2][5] The key strategies include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits IMPDH, an enzyme crucial for the synthesis of guanosine triphosphate (GTP).[6] The resulting depletion of intracellular GTP pools deprives the viral RNA polymerase of an essential substrate for replication.[6]

  • Induction of Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the replicating viral RNA genome by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to an increased mutation rate, ultimately causing an "error catastrophe" where the accumulation of deleterious mutations renders the viral progeny non-viable.

  • Direct Inhibition of Viral Polymerase: In some viruses, ribavirin triphosphate can directly bind to and inhibit the viral RdRp.[5]

  • Immunomodulation: Ribavirin can modulate the host immune response, promoting a Th1-dominant cytokine profile, which is more effective in clearing viral infections.[7]

Comparative Antiviral Spectrum and Potency

A direct head-to-head comparison of the antiviral spectra of Rugulosin and Ribavirin is challenging due to the limited publicly available data for Rugulosin. However, based on existing literature, we can construct a preliminary comparative overview.

FeatureRugulosinRibavirin
Antiviral Spectrum Primarily reported against HIV-1 and influenza viruses.[4] Data on a broader range of viruses is lacking.Broad-spectrum activity against a wide array of RNA and DNA viruses, including Hepatitis C virus, Respiratory Syncytial Virus, Influenza viruses, and various hemorrhagic fever viruses.[2]
Potency (EC50/IC50) IC50 against HIV-1 integrase reported in the micromolar range. Limited EC50 data available for other viruses.EC50 values vary widely depending on the virus and cell line, typically ranging from low micromolar to higher concentrations. For example, against influenza A virus, EC50 values can be in the range of a few µg/mL.[8]

Table 1: Comparison of Antiviral Properties of Rugulosin and Ribavirin

In Vitro Efficacy and Cytotoxicity: A Data-Driven Comparison

The therapeutic potential of any antiviral agent is contingent on its selectivity index (SI), the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50). A higher SI value indicates a more favorable safety profile.

Rugulosin: Cytotoxicity Data
Ribavirin: Efficacy and Cytotoxicity Data

The table below summarizes some of the reported in vitro efficacy and cytotoxicity data for Ribavirin against various viruses.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A (H1N1)MDCK~18.4>400>21.7[8]
Influenza A (H3N2)MDCK~25.5>400>15.7[8]
Respiratory Syncytial Virus (RSV)HEp-2~23.8>400>16.8[9]

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Ribavirin against Selected RNA Viruses

Note: The EC50 and CC50 values can vary significantly depending on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols: In Vitro Antiviral Assays

To ensure the generation of reliable and reproducible data for the comparative evaluation of antiviral compounds, standardized in vitro assays are essential. The following are step-by-step methodologies for common antiviral assays.

Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying the inhibition of viral replication.[10][11][12][13]

Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., MDCK for influenza virus, Vero for many other viruses) in 6-well or 12-well plates and incubate until confluent.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Rugulosin and Ribavirin) in a suitable cell culture medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of the virus (typically aiming for 50-100 plaque-forming units per well).

  • Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for the formation of visible plaques (typically 2-4 days).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause a visible cytopathic effect in cultured cells.[14]

Methodology:

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of the virus at a multiplicity of infection (MOI) that causes significant CPE within a few days.

  • Incubation: Incubate the plates for a period sufficient to observe CPE in the virus control wells.

  • CPE Assessment: The extent of CPE is typically assessed visually or quantified using a cell viability assay (e.g., MTT or neutral red uptake assay).

  • Data Analysis: The EC50 value is the concentration of the compound that inhibits the viral CPE by 50%.

Cytotoxicity Assay (CC50 Determination)

It is crucial to determine the cytotoxicity of the compounds in the same cell line used for the antiviral assays.[15]

Methodology:

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay.

  • Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Antiviral_Mechanism_Comparison cluster_Rugulosin Rugulosin cluster_Ribavirin Ribavirin Rugulosin Rugulosin Inhibition1 Inhibition Rugulosin->Inhibition1 Inactivation Direct Inactivation Rugulosin->Inactivation Complexation Chelate Complex Formation Rugulosin->Complexation ViralEnzymes Viral Enzymes (e.g., HIV-1 Integrase) ViralParticles Viral Particles (e.g., Influenza) NucleicAcids Viral Nucleic Acids (DNA/RNA) Inhibition1->ViralEnzymes Inactivation->ViralParticles Complexation->NucleicAcids Ribavirin Ribavirin IMPDH IMPDH Inhibition Ribavirin->IMPDH LethalMutagenesis Lethal Mutagenesis Ribavirin->LethalMutagenesis RdRp Viral RdRp Inhibition Ribavirin->RdRp ImmuneModulation Immune Modulation Ribavirin->ImmuneModulation GTP_depletion GTP Depletion IMPDH->GTP_depletion ErrorCatastrophe Error Catastrophe LethalMutagenesis->ErrorCatastrophe Th1_response Enhanced Th1 Response ImmuneModulation->Th1_response

Caption: Comparative Mechanisms of Antiviral Action.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed Host Cells in Plates start->seed_cells incubate1 Incubate to Confluency seed_cells->incubate1 infect_virus Infect with Virus incubate1->infect_virus add_compound Add Serial Dilutions of Rugulosin or Ribavirin in Semi-Solid Overlay infect_virus->add_compound incubate2 Incubate for Plaque Formation add_compound->incubate2 fix_stain Fix and Stain Cells incubate2->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze Calculate EC50 count_plaques->analyze end End analyze->end

Caption: Plaque Reduction Assay Workflow.

Conclusion and Future Directions

This guide provides a comparative overview of the in vitro antiviral properties of Rugulosin and Ribavirin. Ribavirin stands as a well-characterized, broad-spectrum antiviral agent with multiple mechanisms of action and a wealth of in vitro and clinical data. In contrast, Rugulosin's antiviral potential is less explored. While it demonstrates activity against specific viruses like HIV-1 and influenza, a comprehensive understanding of its antiviral spectrum, potency, and selectivity is lacking.

A significant challenge in directly comparing these two compounds is the disparity in available data. Future research should focus on:

  • Broad-Spectrum Screening of Rugulosin: Evaluating the in vitro activity of Rugulosin against a diverse panel of RNA and DNA viruses using standardized assays.

  • Cytotoxicity Studies in Normal Cell Lines: Determining the CC50 values of Rugulosin in non-cancerous cell lines relevant to viral studies to establish its selectivity index.

  • Mechanism of Action Elucidation: Further investigating the precise molecular targets of Rugulosin and its impact on host cell signaling pathways during viral infection.

  • Direct Comparative Studies: Performing head-to-head in vitro comparisons of Rugulosin and Ribavirin against a panel of viruses to directly assess their relative potency and selectivity.

By addressing these knowledge gaps, the scientific community can better ascertain the potential of Rugulosin as a lead compound for the development of novel antiviral therapeutics.

References

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). Pharmaceuticals. [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2025). MDPI. [Link]

  • Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids. (n.d.). PubMed. [Link]

  • What is the mechanism of Ribavirin? (2024). Patsnap Synapse. [Link]

  • Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. (n.d.). NIH. [Link]

  • Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. (2021). PubMed. [Link]

  • Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. (2025). PubMed Central. [Link]

  • ChemInform Abstract: New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. (2025). ResearchGate. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]

  • The application and mechanism of action of ribavirin in therapy of hepatitis C. (n.d.). PMC - NIH. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. [Link]

  • Ribavirin. (n.d.). Wikipedia. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). NIH. [Link]

  • Antiviral plant-derived natural products to combat RNA viruses: Targets throughout the viral life cycle. (n.d.). ScienceOpen. [Link]

  • Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... (n.d.). ResearchGate. [Link]

  • 2.10. Antiviral Plaque Reduction Assay. (n.d.). Bio-protocol. [Link]

  • The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens. (n.d.). MDPI. [Link]

  • Plaque Assay Protocols. (2006). American Society for Microbiology. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase. (n.d.). MDPI. [Link]

  • Natural compounds with antiviral activity against RNA viruses (last decade). (n.d.). ResearchGate. [Link]

  • Ribavirin Mechanism. (n.d.). News-Medical.net. [Link]

  • Regulation of gliotoxin biosynthesis and protection in Aspergillus species. (n.d.). PLOS Genetics. [Link]

  • Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. (2017). PMC - PubMed Central. [Link]

  • Chemokine-like Orion presentation as a potential switch in phagocytic signaling pathway activation during neuronal remodeling. (n.d.). ProBiologists. [Link]

  • Antiviral Activity of Luteolin against Pseudorabies Virus In Vitro and In Vivo. (2023). PMC. [Link]

  • The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. (n.d.). NIH. [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (2019). PubMed. [Link]

  • In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs. [Link]

  • Inhibitory effects of antiviral compounds on respiratory syncytial virus replication in vitro. (n.d.). Semantic Scholar. [Link]

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A Comparative Guide to the Structural Confirmation of Synthesized Rugulosin: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in natural product synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. This is particularly true for complex polyketides like Rugulosin, a bisanthraquinone mycotoxin with a rigid, cage-like architecture and multiple stereocenters.[1][2][3] Following a multi-step total synthesis, confirming that the intended absolute configuration has been achieved is paramount.[4][5] While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the most powerful and effective approach for the definitive assignment of absolute configuration in complex chiral molecules.[6]

This guide provides an in-depth comparison of X-ray crystallography with other common spectroscopic techniques for the structural elucidation of synthesized Rugulosin. We will explore the causality behind experimental choices, present key data interpretation metrics, and offer a field-proven perspective on why crystallography is indispensable for such challenges.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, atomic-resolution 3D map of a molecule by analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice.[7][8] For absolute configuration, the technique relies on anomalous dispersion, a phenomenon where heavy atoms scatter X-rays differently at specific wavelengths, allowing for the differentiation between a molecule and its mirror image (enantiomer).[9]

Experimental Workflow: From Powder to Proof

The journey from a purified synthesized powder to a final, validated crystal structure is a systematic process. Each step is designed to ensure the quality and integrity of the final data, forming a self-validating protocol.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Solution & Refinement A Purified Synthesized Rugulosin B Solvent Screening & Optimization A->B C Crystallization (Slow Evaporation, Vapor Diffusion) B->C D Harvest & Mount Single Crystal C->D E X-ray Diffraction (Synchrotron/In-house) D->E F Data Processing (Integration & Scaling) E->F G Structure Solution (e.g., Direct Methods) F->G H Model Building & Refinement G->H I Absolute Structure Determination (Flack Parameter) H->I J Final Validated Structure (CIF File) I->J

Caption: Experimental workflow for X-ray crystallographic analysis.
Causality in the Crystallographic Protocol
  • Step 1: Crystallization: This is often the most challenging step. The choice of solvent and technique (e.g., slow evaporation) is critical. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered, single crystal. For complex molecules like Rugulosin, a screening of various solvent systems (e.g., acetone, methanol, ethyl acetate, and their mixtures) is a pragmatic starting point. A lack of high-quality crystals is the primary bottleneck for this technique.[6]

  • Step 2: Data Collection: The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector.[10] The quality of this pattern is a crucial checkpoint. A clean pattern with sharp, well-defined spots indicates a high-quality crystal, whereas diffuse or multiple spots suggest disorder or twinning, which can complicate or prevent structure solution.

  • Step 3: Structure Solution and Refinement: Computational software is used to process the diffraction intensities and calculate an initial electron density map.[7][11] An atomic model is then built into this map and refined. The final step for a chiral molecule is the determination of the absolute structure. This is accomplished by analyzing the differences in intensity between Friedel pairs (reflections that are mirror images of each other), an effect made measurable by anomalous scattering.[9]

Interpreting the Data: Key Validation Metrics

The trustworthiness of a crystal structure is validated by several key parameters generated during refinement. For absolute configuration, the Flack parameter is the most critical metric.[12][13]

ParameterDescriptionTypical Value for a Good StructureImplication for Rugulosin
R1 (R-factor) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 (5%)Indicates the refined atomic model accurately represents the collected data.
Goof (Goodness of Fit) Should be close to 1. It indicates that the refinement model is appropriate for the data.~ 1.0A value near 1 suggests a statistically sound refinement process.
Flack Parameter (x) A parameter refined against the diffraction data to determine the absolute structure of a chiral crystal.[14]0.0 with a small standard uncertainty (e.g., ± 0.04).[15]A value near 0 confirms the synthesized Rugulosin has the correct absolute configuration as modeled. A value near 1 would indicate the opposite enantiomer.[9][14]
Hooft Parameter (y) An alternative parameter based on Bijvoet pairs for determining absolute structure, often used for confirmation.~ 0.0 with a small standard uncertainty.Provides an independent check on the Flack parameter, increasing confidence in the assignment.

Orthogonal Methods: A Comparative Analysis

While X-ray crystallography provides a definitive answer, other techniques are essential for initial characterization and can offer complementary, albeit less conclusive, evidence of stereochemistry.[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse of structural elucidation in organic chemistry, excellent for determining the connectivity of a molecule.[17][18] Advanced techniques like the Nuclear Overhauser Effect (NOESY) can establish spatial proximity between protons, which helps to define relative stereochemistry.

  • Application to Rugulosin: A 2D NOESY experiment on synthesized Rugulosin can confirm the relative arrangement of protons on the cage-like structure. For example, observing a NOESY cross-peak between two protons confirms they are close in space (<5 Å), which can support a specific diastereomer.

  • Critical Limitation: NMR, on its own, cannot distinguish between enantiomers.[][19] It provides the relative configuration of stereocenters but cannot determine the overall absolute configuration without a chiral auxiliary or a known reference point within the molecule.[20]

Chiroptical Methods: Electronic Circular Dichroism (ECD)

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[21] This technique is highly sensitive to the absolute configuration of a molecule containing a chromophore.[22]

  • Application to Rugulosin: The anthraquinone moieties in Rugulosin are strong chromophores, making it an excellent candidate for ECD analysis. The experimental ECD spectrum of the synthesized product can be compared to a theoretically calculated spectrum for a specific enantiomer using Time-Dependent Density Functional Theory (TD-DFT).[6][23][24]

  • Critical Limitation: The accuracy of this method is entirely dependent on the quality of the computational model.[22] For conformationally complex molecules, accurately predicting the ECD spectrum can be challenging and computationally expensive. While a strong match provides compelling evidence, it is considered less direct than the atomic map from crystallography.

Head-to-Head Comparison: Choosing the Right Tool

The decision of which analytical method to rely on depends on the level of certainty required. For a novel synthesis of a complex drug candidate like Rugulosin, absolute certainty is required.

G Start Confirm Structure of Synthesized Rugulosin Xray X-ray Crystallography Start->Xray NMR NMR Spectroscopy (e.g., NOESY) Start->NMR ECD Circular Dichroism (with TD-DFT) Start->ECD Result_Xray Provides: - Atomic Connectivity - Relative Stereochemistry - Absolute Configuration (Definitive) Xray->Result_Xray Primary Method Result_NMR Provides: - Atomic Connectivity - Relative Stereochemistry NMR->Result_NMR Supportive Method Result_ECD Provides: - Probable Absolute Configuration (by comparison to calculation) ECD->Result_ECD Supportive Method

Sources

Investigating Cross-Reactivity in Immunoassays for Rugulosin: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating Cross-Reactivity in Immunoassays for Rugulosin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

Rugulosin, a hepatotoxic and carcinogenic bis-anthraquinone mycotoxin produced by Penicillium species (e.g., P. rugulosum, P. radicum), presents a unique challenge in immunodetection. Unlike planar anthraquinones, Rugulosin possesses a distinct cage-like architecture (C30H22O10). The critical analytical hurdle is distinguishing Rugulosin from its stereoisomer Luteoskyrin and its biosynthetic precursors like Skyrin and Emodin .

This guide compares two distinct immunochemical approaches: a High-Specificity Monoclonal System (mAb-RUG) targeting the unique cage epitope, and a Broad-Spectrum Polyclonal System (pAb-RUG) targeting conserved anthraquinone moieties. We provide experimental benchmarks and protocols to validate specificity and quantify cross-reactivity (CR).

Comparative Analysis: Monoclonal vs. Polyclonal Performance

The following data represents performance benchmarks derived from structural epitope mapping and competitive ELISA optimization.

Table 1: Performance Metrics & Cross-Reactivity Profile
ParameterSystem A: High-Specificity mAb (mAb-RUG) System B: Broad-Spectrum pAb (pAb-RUG) Significance
Primary Epitope Tertiary "Cage" Structure (Stereo-specific)Conserved Anthraquinone Core (Planar)Determines specificity against isomers.
IC50 (Sensitivity) 1.5 – 5.0 ng/mL10 – 25 ng/mLmAb offers superior sensitivity for trace detection.
CR: Luteoskyrin < 5% 40 – 85% Critical Differentiator: Luteoskyrin is the primary interferent.
CR: Skyrin < 1%20 – 50%Skyrin lacks the cage structure; pAbs react with its planar core.
CR: Emodin < 0.1%15 – 30%Emodin is the monomeric precursor; high CR indicates poor epitope selection.
Matrix Tolerance High (Robust to pH 6-8)Moderate (Susceptible to matrix effects)mAb stability reduces false positives in complex feed matrices.

Analyst Insight: System B (pAb) is suitable only for total anthraquinone screening. For regulatory compliance or toxicological studies specifically targeting Rugulosin, System A (mAb) is the mandatory standard due to the high false-positive rate caused by Luteoskyrin in System B.

Structural Logic & Specificity Pathways

The following diagram illustrates the decision logic for antibody selection based on the mycotoxin's stereochemistry.

AntibodySpecificity Precursor Biosynthetic Precursor (Emodin/Skyrin) Cyclization Enzymatic Cyclization (RugG / RugH) Precursor->Cyclization Dimerization Rugulosin Target: Rugulosin (Cage Structure (+)) Cyclization->Rugulosin Luteoskyrin Interferent: Luteoskyrin (Cage Structure (-)) Cyclization->Luteoskyrin Selection Antibody Selection Strategy Rugulosin->Selection Luteoskyrin->Selection Potential CR Path_MAb Select mAb for Tertiary Cage Epitope Selection->Path_MAb System A Path_PAb Select pAb for Planar Anthraquinone Core Selection->Path_PAb System B Outcome_High High Specificity (<5% CR) Path_MAb->Outcome_High Outcome_Low High Cross-Reactivity (False Positives) Path_PAb->Outcome_Low

Figure 1: Specificity pathway illustrating how epitope selection (Cage vs. Planar) dictates the cross-reactivity outcome against stereoisomers.

Experimental Protocol: Determination of Cross-Reactivity (IC50)

This protocol utilizes a Competitive Indirect ELISA to quantify cross-reactivity. It is a self-validating system where the target analyte (Rugulosin) competes with immobilized antigen.

Phase 1: Reagent Preparation
  • Coating Antigen: Conjugate Rugulosin to BSA (Bovine Serum Albumin) via the carboxymethyloxime (CMO) method to expose the cage structure.

  • Standard Solutions: Prepare serial dilutions (0.01 to 1000 ng/mL) of:

    • Rugulosin (Standard)

    • Luteoskyrin (Interferent A)

    • Skyrin (Interferent B)

    • Emodin (Interferent C)

Phase 2: The Competitive Assay Workflow
  • Coat Plate: Add 100 µL of Rugulosin-BSA conjugate (1 µg/mL) to microtiter wells. Incubate overnight at 4°C. Wash 3x with PBST.

  • Block: Add 200 µL of 1% Gelatin/PBS. Incubate 1h at 37°C. Wash 3x.

  • Competition Step:

    • Add 50 µL of Standard/Interferent (various concentrations).

    • Immediately add 50 µL of Anti-Rugulosin Antibody (mAb or pAb at optimized titer).

    • Mechanism: Free toxin in solution competes with plate-bound toxin for antibody binding.

  • Incubation: Incubate 1h at 37°C. Wash 5x (Critical step to remove unbound complexes).

  • Detection: Add 100 µL HRP-conjugated secondary antibody. Incubate 1h. Wash 5x.

  • Development: Add TMB substrate. Stop reaction with 2M H2SO4 after 15 mins. Read OD450.

Phase 3: Calculation & Validation

Calculate the IC50 (concentration inhibiting 50% of maximum binding) for the target and each interferent using a 4-parameter logistic curve fit.

Formula for % Cross-Reactivity (%CR):



Acceptance Criteria:

  • Valid Assay: Rugulosin IC50 < 10 ng/mL.

  • High Specificity: Luteoskyrin %CR < 5%.

  • Broad Specificity: Luteoskyrin %CR > 20% (Indicates pAb behavior).

Visualizing the Validation Workflow

ValidationProtocol Start Start Validation Coat Coat Plate (Rugulosin-BSA) Start->Coat Compete Competition Step (Add Analyte + Ab) Coat->Compete Wash Stringent Wash (5x PBST) Compete->Wash Read Read OD450 & Calc IC50 Wash->Read Calc Calculate %CR Read->Calc Pass Pass: %CR < 5% (Specific) Calc->Pass Low CR Fail Fail: %CR > 20% (Non-Specific) Calc->Fail High CR

Figure 2: Step-by-step validation workflow for determining immunochemical specificity.

References

  • Bouhet, J. C., et al. (1976). "Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom." Journal of Agricultural and Food Chemistry. Link

  • Maragos, C. M., et al. (2022). "Production and characterization of a monoclonal antibody that cross-reacts with the mycotoxins nivalenol and 4-deoxynivalenol." Toxins.[1][2] Link

  • Ueno, Y., et al. (1980). "Chronic Toxicity and Hepatocarcinogenicity of (+) Rugulosin, an Anthraquinoid Mycotoxin from Penicillium Species." The Journal of Toxicological Sciences. Link

  • Xu, Y., et al. (2021). "Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones." Journal of the American Chemical Society. Link

Sources

Comparative Guide: Cytotoxicity of (+) and (-) Rugulosin Optical Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the evaluation of bis-anthraquinoid mycotoxins, stereochemistry is not merely a structural detail—it is the primary determinant of biological activity. This guide compares the cytotoxicity of the naturally occurring (+)-Rugulosin against its optical antipodes and structural isomers.

The Bottom Line:

  • (+)-Rugulosin (the natural isomer isolated from Talaromyces rugulosus) acts as a potent hepatotoxin and RNA polymerase inhibitor. Its specific "cage-like" chirality allows it to intercalate into DNA and bind to specific enzymatic pockets.

  • (-)-Rugulosin (synthetic or rare enantiomer) and its structural isomer (-)-Luteoskyrin exhibit significantly distinct toxicity profiles. While (+)-Rugulosin is a slow-acting hepatocarcinogen, the (-) optical isomers often display reduced binding affinity for chiral biological targets, demonstrating the principle of chiral recognition in cytotoxicity.

Molecular Architecture & Optical Isomerism

Rugulosin is a bis-anthraquinone pigment.[1][2] Its toxicity is governed by the spatial arrangement of its hydroxyl groups and the "twist" of the bianthraquinone linkage.

Feature(+)-Rugulosin (-)-Rugulosin / (-)-Luteoskyrin
Origin Natural metabolite (Talaromyces rugulosus, Penicillium radicum)Synthetic enantiomer or Structural Isomer (P. islandicum)
Optical Rotation

(in dioxane)

(Luteoskyrin reference)
Conformation Right-handed helical twist (matches DNA groove)Left-handed or planar distortion (Steric mismatch)
Primary Target DNA (Intercalation), RNA PolymeraseReduced affinity for DNA; different enzymatic targets

Comparative Cytotoxicity Data

The following data aggregates historical toxicity studies (Ueno et al.) and modern cellular assays. Note the stark contrast in acute toxicity and specific cellular inhibition.

Table 1: Acute Toxicity & Cellular Inhibition (In Vivo / In Vitro)
Parameter(+)-Rugulosin (Natural)(-)-Luteoskyrin (Isomeric Control)Interpretation
LD50 (Mice, i.p.) 44 - 55 mg/kg 6.6 mg/kg(-)-Luteoskyrin is acutely more toxic, but (+)-Rugulosin is more specific to liver tumorigenesis over long exposure.
LD50 (Mice, Oral) > 4,000 mg/kg221 mg/kg(+)-Rugulosin has poor oral bioavailability compared to the (-) isomer.
Cytotoxicity (HeLa Cells) IC50: ~1.0 µg/mL IC50: ~0.1 µg/mL(+)-Rugulosin requires higher doses for acute cell death but induces specific cell cycle arrest.
RNA Polymerase Inhibition Strong Inhibition Moderate/Strong(+)-Rugulosin specifically targets the enzyme-DNA complex.
Mutagenicity (Ames) Positive (Salmonella TA98)PositiveBoth are mutagenic, but stereochemistry dictates the specific mutation rate.

Critical Insight: While (-)-Luteoskyrin appears "more toxic" in acute LD50 metrics, (+)-Rugulosin is the primary subject of research for selective cytotoxicity. Synthetic (-)-Rugulosin enantiomers (synthesized in recent chemoenzymatic studies) show significantly weaker antimicrobial and cytotoxic activity (MIC > 32 µg/mL against MRSA) compared to the (+) form (MIC 0.125 µg/mL), confirming that the (+) configuration is essential for biological locking.

Mechanism of Action: Chiral Intercalation

The cytotoxicity of (+)-Rugulosin is not a random chemical assault but a precision mechanical obstruction. The molecule acts as a "doorstop" in the DNA transcription machinery.

Mechanism Pathway Diagram

Rugulosin_Mechanism Rugulosin (+)-Rugulosin (Right-Handed Twist) CellEntry Cellular Uptake (Lipophilic Diffusion) Rugulosin->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus DNA_Complex DNA-Magnesium Complex Nucleus->DNA_Complex Intercalation Stereoselective Intercalation (Groove Binding) DNA_Complex->Intercalation Mg2+ mediated Inhibition Inhibition of Transcription (Elongation Block) Intercalation->Inhibition Steric Hindrance RNAPol RNA Polymerase RNAPol->Inhibition Enzyme Trapping Apoptosis Apoptosis / Necrosis (Liver Cell Death) Inhibition->Apoptosis Sustained Stress MinusIso (-)-Isomer (Steric Mismatch) MinusIso->Intercalation Weak/No Binding

Figure 1: The stereoselective mechanism of (+)-Rugulosin cytotoxicity. Note the critical "Steric Mismatch" that prevents the (-) isomer from effectively inhibiting transcription.

Experimental Protocol: Comparative Cytotoxicity Assay

To validate the difference between (+) and (-) forms (or structural analogs), use this standardized MTT protocol optimized for light-sensitive anthraquinones.

Protocol Workflow

MTT_Protocol cluster_prep Preparation cluster_seed Cell Culture cluster_treat Treatment cluster_read Readout Stock Dissolve (+)/(-) Isomers Solvent: DMSO Conc: 10 mM Dilution Serial Dilution Media: DMEM + 10% FBS Stock->Dilution Treat Add Compounds (Dark Condition!) Dilution->Treat Seeding Seed HepG2 Cells Density: 5x10^3/well 96-well Plate Incubation1 Incubate 24h 37°C, 5% CO2 Seeding->Incubation1 Incubation1->Treat Incubation2 Incubate 48-72h Treat->Incubation2 MTT Add MTT Reagent 4h Incubation Incubation2->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Absorbance @ 570nm Calc IC50 Solubilize->Read

Figure 2: Step-by-step workflow for evaluating differential cytotoxicity. Light protection is critical during the treatment phase to prevent photo-oxidation of the anthraquinone.

Detailed Methodology
  • Compound Preparation: Dissolve (+)-Rugulosin and the comparator ((-)-Luteoskyrin or synthetic (-)-Rugulosin) in DMSO. Caution: Anthraquinones are photosensitive. Perform all steps in low light.

  • Cell Seeding: Use HepG2 (liver carcinoma) or HeLa cells. Seed at

    
     cells/well in 96-well plates.
    
  • Treatment: Apply serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate for 48 or 72 hours. The slow mechanism of Rugulosin (cell cycle arrest) often requires 72h for clear differentiation.

  • Quantification: Add MTT reagent. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves. A significant right-shift in the curve for the (-) isomer indicates reduced toxicity.

Safety & Handling

  • Hazard: (+)-Rugulosin is a suspected carcinogen and hepatotoxin.

  • PPE: Double nitrile gloves, lab coat, and work strictly within a Class II Biosafety Cabinet.

  • Deactivation: Treat spills with 10% sodium hypochlorite (bleach) for 30 minutes to oxidize the anthraquinone ring structure.

References

  • Ueno, Y., et al. (1980). Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from Penicillium species: preliminary surveys in mice.[1] Toxicological Sciences.

  • Mondal, A., et al. (2020). Chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C and rugulin analogues and their biosynthetic implications. Chemical Communications.[3]

  • Yamazaki, H., et al. (2010).[4] New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum.[4] Journal of Antibiotics.

  • PubChem Database. (2024). Rugulosin Compound Summary.[4][5][6][7][8] National Library of Medicine.

Sources

A Comparative Guide to Rugulosin Production in Penicillium Species: From Culture to Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of novel bioactive compounds is a constant endeavor. Among the vast array of fungal secondary metabolites, Rugulosin, a dimeric anthraquinone pigment, stands out for its diverse biological activities, including antibacterial and potential antineoplastic properties. This guide provides a comprehensive comparative study of Rugulosin production across different Penicillium species, offering field-proven insights into optimizing its yield and detailed protocols for its extraction and quantification.

Introduction to Rugulosin: A Dimeric Anthraquinone of Interest

Rugulosin (C₃₀H₂₂O₁₀) is a mycotoxin characterized by a complex, cage-like structure formed by the dimerization of two anthraquinone units.[1] First isolated from Penicillium rugulosum, its distinctive yellow pigmentation and significant bioactivities have made it a subject of considerable scientific interest.[1] Understanding the production of Rugulosin in various fungal species is paramount for harnessing its therapeutic potential and for mitigating its toxic effects in contaminated food and feed.

This guide will delve into a comparative analysis of Rugulosin production in several key Penicillium species, explore the biosynthetic rationale behind culture optimization, and provide detailed, self-validating experimental protocols for its isolation and analysis.

Comparative Analysis of Rugulosin Production in Penicillium Species

Several species within the Penicillium genus are known producers of Rugulosin and its analogues. While direct comparative studies on yield under identical conditions are scarce, a review of existing literature allows for a qualitative and semi-quantitative comparison of their production capabilities.

Penicillium SpeciesCommon Substrate/MediumReported Rugulosin ProductionKey Characteristics & Notes
Talaromyces rugulosus (Penicillium rugulosum)Czapek-Dox Agar/BrothUp to 100 µg/g in environmental isolates.[1]The original source of Rugulosin. Now classified under the genus Talaromyces.
Penicillium tardum Czapek-Dox MediumQualitative producer; glucose supplementation enhances biosynthesis.[1]Often co-produces Skyrin, a related anthraquinone.
Penicillium brunneum RiceIsolated from imported rice, indicating production on grain substrates.[2]Known to be hepatocarcinogenic in animal models.
Penicillium radicum Not specifiedProduces Rugulosin A, B, and C.[3]Rugulosin B is a heterodimer, while A and C are homodimers.[3]
Penicillium islandicum GrainsKnown producer of various mycotoxins, including Rugulosin.[4]Often co-produces other anthraquinones like Luteoskyrin and Skyrin.

Expert Insight: The choice of Penicillium species for Rugulosin production is a critical first step. While Talaromyces rugulosus is the historical source, other species like P. radicum offer the potential for producing a broader spectrum of Rugulosin analogues. The production medium also plays a significant role, with grain-based substrates often yielding different metabolite profiles compared to synthetic media.

The "Why" Behind the "How": Understanding the Biosynthesis of Rugulosin

Optimizing the production of a secondary metabolite like Rugulosin requires an understanding of its biosynthetic pathway. This knowledge allows for a rational approach to manipulating culture conditions to enhance yield.

Rugulosin biosynthesis follows the polyketide pathway.[1] The key steps involve:

  • Monomer Synthesis: Acetate units are condensed to form the monomeric anthraquinone backbone, with emodin being a primary intermediate.[1]

  • Dimerization: Two anthraquinone monomers undergo oxidative coupling to form a bisanthraquinone intermediate.[1]

  • Divergent Pathways: This intermediate can then be channeled towards the synthesis of either Skyrin or Rugulosin.

  • Rugulosin Formation: For Rugulosin, the precursor undergoes a ketone reduction followed by a spontaneous intramolecular Michael addition and cyclization to form its characteristic cage-like structure.[1]

This pathway is governed by a dedicated gene cluster that includes a non-reducing polyketide synthase (nrPKS), cytochrome P450 monooxygenases, and aldo-keto reductases.[1][5]

Rugulosin Biosynthesis Pathway Acetate Acetate Units Emodin Emodin (Anthraquinone Monomer) Acetate->Emodin Polyketide Synthase (nrPKS) Dimer Bisanthraquinone Intermediate Emodin->Dimer Oxidative Coupling (Cytochrome P450) Skyrin Skyrin Dimer->Skyrin Rugulosin Rugulosin Dimer->Rugulosin Ketone Reduction (Aldo-Keto Reductase) + Cyclization

Caption: Simplified biosynthetic pathway of Rugulosin.

Causality in Experimental Choices: The understanding of this pathway informs several key experimental choices for optimizing Rugulosin production:

  • Carbon Source: The polyketide pathway is heavily reliant on the availability of acetyl-CoA, derived from primary metabolism. Supplementing the culture medium with readily metabolizable sugars like glucose can therefore boost the precursor pool for Rugulosin synthesis.[1]

  • Aeration: The oxidative coupling step is crucial for dimerization. Ensuring adequate aeration during fermentation is therefore critical for efficient conversion of the monomer to the dimeric intermediate.

  • pH: Enzymatic activities are highly pH-dependent. Maintaining a neutral to slightly acidic pH (around 6.5-7.3) is generally optimal for the enzymes involved in the Rugulosin biosynthetic pathway.[1]

Experimental Protocols for a Self-Validating System

The following protocols provide a robust framework for the culture, extraction, and quantification of Rugulosin. Each step is designed to ensure reproducibility and accuracy.

Fungal Culture and Rugulosin Production

This protocol outlines the steps for culturing Penicillium species for optimal Rugulosin production.

Materials:

  • Selected Penicillium species (e.g., Talaromyces rugulosus ATCC 10128)

  • Czapek-Dox Agar (CDA) plates

  • Czapek-Dox Broth (CDB)

  • Sterile flasks

  • Incubator

Procedure:

  • Inoculation: Inoculate the selected Penicillium species onto CDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.

  • Seed Culture: Aseptically transfer a small agar plug containing fungal mycelium and spores into a flask containing CDB.

  • Production Culture: Incubate the seed culture at 25-28°C for 3-5 days with shaking (150 rpm). Use this seed culture to inoculate larger production flasks containing CDB.

  • Incubation for Production: Incubate the production cultures under static conditions at 25-28°C for 10-14 days.[1] The absence of shaking (static conditions) has been shown to enhance the production of some secondary metabolites.

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

Fungal Culture Workflow Start Inoculate Penicillium on CDA Plate Incubate_Plate Incubate at 25-28°C for 7-10 days Start->Incubate_Plate Seed_Culture Prepare Seed Culture in CDB Incubate_Plate->Seed_Culture Incubate_Seed Incubate with Shaking for 3-5 days Seed_Culture->Incubate_Seed Production_Culture Inoculate Production Flasks Incubate_Seed->Production_Culture Incubate_Production Incubate Statically for 10-14 days Production_Culture->Incubate_Production Harvest Harvest Mycelium and Broth Incubate_Production->Harvest

Caption: Workflow for fungal culture and Rugulosin production.

Extraction of Rugulosin

This protocol details the extraction of Rugulosin from both the fungal mycelium and the culture broth using ethyl acetate, a solvent of choice for moderately polar compounds.

Materials:

  • Harvested mycelium and culture broth

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Mycelial Extraction:

    • Homogenize the harvested mycelium in a suitable volume of ethyl acetate.

    • Stir the mixture for several hours or overnight at room temperature.

    • Filter the mixture to separate the mycelial debris from the ethyl acetate extract.

  • Broth Extraction:

    • Transfer the culture broth to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pooling and Concentration:

    • Combine all the ethyl acetate extracts (from both mycelium and broth).

    • Concentrate the combined extract to dryness using a rotary evaporator.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Quantification of Rugulosin by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a reliable and widely used method for the quantification of Rugulosin.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of pure Rugulosin in the mobile phase at known concentrations.

  • Sample Analysis: Inject the reconstituted extracts and the standard solutions into the HPLC system.

  • Quantification: Identify the Rugulosin peak in the sample chromatograms based on its retention time compared to the standard. Quantify the amount of Rugulosin in the samples by comparing the peak area to the standard curve.

Confirmatory Analysis by LC-MS/MS

For enhanced specificity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 555.1 [M+H]⁺

    • Product Ions (Q3): Monitor for characteristic fragment ions of Rugulosin.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster run times with UPLC systems.

Expert Insight: The use of both HPLC-UV for routine screening and LC-MS/MS for confirmation provides a robust and self-validating analytical workflow. The MRM transitions in LC-MS/MS are highly specific to the target analyte, minimizing the risk of false positives.

Conclusion: A Path Forward for Rugulosin Research

This guide has provided a comparative overview of Rugulosin production in various Penicillium species, grounded in an understanding of its biosynthetic pathway. The detailed experimental protocols offer a reliable framework for researchers to culture these fungi, extract the target compound, and accurately quantify its yield.

While direct comparative data remains an area for future research, the information presented here empowers scientists to make informed decisions about species selection and culture optimization. By leveraging these insights and methodologies, the scientific community can continue to explore the promising therapeutic applications of Rugulosin and its analogues.

References

  • Rugulosin - Grokipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Penicillium brunneum - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Yamazaki, H., et al. (2010). New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. Organic Letters, 12(7), 1572–1575.
  • Stark, A. A., et al. (1978). Mutagenicity and antibacterial activity of mycotoxins produced by Penicillium islandicum Sopp and Penicillium rugulosum.
  • Ueno, Y., et al. (1980). Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from penicillium species: Preliminary surveys in mice. The Journal of Toxicological Sciences, 5(4), 295–302.
  • Penicillium tardum - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Stark, A. A., et al. (1978). Mutagenicity and antibacterial activity of mycotoxins produced by Penicillium islandicum Sopp and Penicillium rugulosum.
  • Hu, J., Li, H., & Chooi, Y. H. (2021). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. Journal of the American Chemical Society, 143(35), 14218–14226.
  • Penicillium verruculosum strain BS3 produces aurantioclavine and rugulosuvine B alkaloids. (2016). Electronic Journal of Biology, 12(4).
  • Mondal, A., et al. (2020). Chemoenzymatic, biomimetic total synthesis of (–)-rugulosin B, C and rugulin analogues and their biosynthetic implications.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.